MRZ 2-514
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFGZZXFEDISAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Glycine Co-agonist Site of the NMDA Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Its overactivation, however, can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[1] A unique feature of the NMDA receptor is its requirement for the binding of two distinct co-agonists for activation: glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[1][2] The binding site for this co-agonist, historically termed the glycineB site (to distinguish it from the inhibitory strychnine-sensitive glycine receptor), is located on the GluN1 subunit of the heterotetrameric NMDA receptor complex.[3] This site has emerged as a significant therapeutic target for modulating NMDA receptor activity with potentially fewer side effects than targeting the glutamate binding site or the ion channel pore.[4] This technical guide provides a comprehensive overview of the glycineB site, including its structure, function, pharmacology, and associated signaling pathways, along with detailed experimental protocols for its investigation.
Structure and Function of the GlycineB Site
The NMDA receptor is a heterotetramer typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3] The glycine binding site is located within a clamshell-like ligand-binding domain (LBD) of the GluN1 subunit, formed by two lobes, S1 and S2.[5] The binding of glycine or D-serine to this site induces a conformational change in the LBD, which is a prerequisite for the glutamate-induced opening of the ion channel.[5] This co-agonist requirement makes the NMDA receptor a "coincidence detector," needing both presynaptic glutamate release and the presence of a co-agonist for activation.[1]
The binding of glycine to its site on the GluN1 subunit is a dynamic process. While glutamate binding to the GluN2 subunit is often guided by electrostatic interactions, glycine binding appears to be a more diffusion-limited process.[6] The affinity of the glycineB site for its agonists can be modulated by the specific GluN2 subunit present in the receptor complex, suggesting a degree of allosteric regulation between subunits.
Pharmacology of the GlycineB Site
The glycineB site offers a rich pharmacological landscape for the development of selective modulators of NMDA receptor function. These modulators can be broadly categorized as agonists, partial agonists, and antagonists.
Agonists and Partial Agonists
Full agonists at the glycineB site, such as glycine and D-serine, potentiate the action of glutamate, increasing the probability of channel opening.[7] Partial agonists, such as D-cycloserine, bind to the same site but elicit a submaximal response compared to full agonists, effectively acting as functional antagonists in the presence of saturating levels of a full agonist.[7]
| Compound | Type | Subunit Selectivity | EC50 | Rmax (% of Glycine) | Reference |
| Glycine | Full Agonist | - | ~1-3 µM | 100% | [8] |
| D-Serine | Full Agonist | - | - | - | [7] |
| D-Cycloserine | Partial Agonist | GluN2C-preferring | 78 nM (GluN1/GluN2B) | 24% (GluN1/GluN2B) | [9] |
| Compound 7 | Partial Agonist | GluN1/2C > GluN1/2A/B/D | - | 36-91% | [7] |
| Compound 8a | Partial/Full Agonist | Full at GluN1/2C | - | 53-108% | [7] |
| Compound 11a | Superagonist | GluN1/2C | 87 µM | 169% | [7] |
| Compound 15a | Superagonist | GluN1/2C | - | 398% | [7] |
EC50 and Rmax values can vary depending on the experimental conditions and the specific NMDA receptor subunit composition.
Antagonists
Antagonists of the glycineB site competitively block the binding of co-agonists, thereby preventing NMDA receptor activation. These compounds have been extensively investigated for their neuroprotective potential.
| Compound | Type | Ki/IC50 | Reference |
| Kynurenic acid | Competitive Antagonist | - | [2] |
| 7-Chlorokynurenic acid (7-CKA) | Competitive Antagonist | - | [10] |
| L-701,324 | Competitive Antagonist | - | [4] |
| MRZ 2/576 | Competitive Antagonist | - | [4] |
| MRZ 2/502 | Competitive Antagonist | IC50 = 0.28 µM (1 µM glycine) | [11] |
| ACEA-1021 | Competitive Antagonist | - | [3] |
| GV150526A | Competitive Antagonist | - | [10] |
| (+)-HA-966 | Partial Agonist/Antagonist | - | [10] |
Binding affinities are influenced by factors such as the concentration of glycine and the specific radioligand used in the assay.
Signaling Pathways Downstream of GlycineB Site Activation
Activation of the NMDA receptor, contingent on co-agonist binding at the glycineB site, initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺ through the channel pore.[1] A key pathway activated downstream is the Ras-ERK signaling cascade, which plays a crucial role in synaptic plasticity and cell survival.
Caption: NMDA Receptor-Mediated Ras-ERK-CREB Signaling Pathway.
Upon binding of glutamate and a co-agonist, the NMDA receptor channel opens, leading to calcium influx. This activates RasGRF, a guanine (B1146940) nucleotide exchange factor, which in turn activates the small G-protein Ras.[12] Activated Ras initiates a phosphorylation cascade through Raf, MEK, and finally ERK (also known as MAPK).[9][] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as CREB (cAMP response element-binding protein).[7][12] Additionally, ERK can phosphorylate and activate p90 ribosomal S6 kinase (p90RSK), which also moves to the nucleus to phosphorylate CREB.[11] Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival.
Experimental Protocols
Characterizing the interaction of novel compounds with the glycineB site requires a combination of biochemical and electrophysiological assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the glycineB site by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membranes
-
[³H]glycine or a specific radiolabeled antagonist (e.g., [³H]MDL 105,519)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the functional effect of a compound on NMDA receptor-mediated currents in live cells.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing specific NMDA receptor subunits.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose).
-
Internal solution for the patch pipette (e.g., containing Cs-gluconate, CsCl, HEPES, EGTA, Mg-ATP, Na-GTP).
-
NMDA and glycine/D-serine.
-
Test compounds.
-
Patch-clamp amplifier and data acquisition system.
Protocol:
-
Establish a whole-cell patch-clamp recording from a neuron or transfected HEK293 cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV) to maintain the Mg²⁺ block.
-
Perfuse the cell with an external solution containing a fixed concentration of NMDA and a co-agonist (glycine or D-serine).
-
Apply the test compound at various concentrations to the external solution and record the resulting changes in the NMDA receptor-mediated current.
-
For agonists and partial agonists, construct a dose-response curve to determine the EC50 (effective concentration to elicit 50% of the maximal response) and Rmax (maximal response).
-
For antagonists, co-apply with fixed concentrations of NMDA and a co-agonist to determine the IC50 for the inhibition of the current.
Experimental Workflow for Characterizing Novel GlycineB Site Modulators
A typical workflow for the discovery and characterization of novel modulators of the glycineB site involves a multi-step process, starting with high-throughput screening and progressing to more detailed functional and in vivo studies.
Caption: A typical drug discovery workflow for NMDA receptor glycineB site modulators.
This workflow begins with a high-throughput screen to identify initial "hit" compounds. These hits are then validated and their binding affinity is determined using radioligand binding assays. Promising compounds are further characterized for their functional effects using electrophysiology. The structure-activity relationship is then explored through medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. Finally, lead compounds are tested in animal models of neurological or psychiatric disorders to assess their therapeutic potential before proceeding to preclinical development.
Conclusion
The glycineB site of the NMDA receptor remains a compelling target for the development of novel therapeutics for a range of central nervous system disorders. Its role as a critical co-agonist site provides a nuanced mechanism for modulating NMDA receptor function, potentially offering a wider therapeutic window compared to direct channel blockers or glutamate site antagonists. A thorough understanding of its structure, pharmacology, and downstream signaling pathways, coupled with robust experimental methodologies, is essential for the successful discovery and development of the next generation of NMDA receptor modulators.
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. NMDA receptor antagonists acting at the glycineB site in rat models for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor modulation and severe acute... | F1000Research [f1000research.com]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Mechanism of gating and partial agonist action in the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine(B) receptor antagonists and partial agonists prevent memory deficits in inhibitory avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to MRZ 2-514: A Glycine Site NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MRZ 2-514, a notable antagonist of the strychnine-insensitive glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor. This document is intended to serve as a core resource, presenting quantitative data in structured tables, detailing experimental methodologies for key studies, and visualizing relevant biological pathways and experimental workflows.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 202808-11-5 | [1][2] |
| Molecular Formula | C₁₁H₆BrN₃O₃ | [1][2] |
| Molecular Weight | 308.09 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Predicted pKa | 9.37 ± 0.20 | [1] |
| SMILES | [O-][n+]1c2ccc(Br)cc2cc2c1c(=O)[nH][nH]c2=O | [3] |
Pharmacological Profile
This compound is characterized primarily by its antagonist activity at the glycine co-agonist site of the NMDA receptor, also known as the glycineB site. This site must be occupied by a co-agonist, typically glycine or D-serine, for the receptor to be activated by the primary neurotransmitter, glutamate (B1630785). By blocking this site, this compound effectively inhibits NMDA receptor function.
Mechanism of Action
The activation of the NMDA receptor is a critical event in excitatory neurotransmission, playing a key role in synaptic plasticity, learning, and memory. The receptor channel is unique in that it requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit to open. This compound acts as a competitive antagonist at the glycine binding site on the GluN1 subunit, thereby preventing the conformational changes necessary for channel activation, even in the presence of glutamate. This leads to a reduction in the influx of Ca²⁺ and Na⁺ ions into the postsynaptic neuron.
dot
Caption: Mechanism of this compound action at the NMDA receptor.
Quantitative Pharmacological Data
The antagonist activity of this compound has been quantified through various in vitro assays. Notably, it also shows some activity at AMPA receptors at higher concentrations.
| Parameter | Value | Target | Method |
| Kᵢ | 33 µM | NMDA Receptor (glycineB site) | Radioligand Binding Assay |
| IC₅₀ | 72.7 µM | Peak AMPA-induced currents | Electrophysiology |
In Vivo Efficacy
In preclinical studies, this compound has demonstrated anticonvulsant properties. A significant observation is the potentiation of its effects by probenecid, an inhibitor of organic anion transporters. This suggests that the duration of action of this compound in vivo may be limited by active transport processes.
dot
References
The Discovery and History of MRZ 2-514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRZ 2-514, chemically known as 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, is a notable antagonist of the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the discovery, history, and core technical details of this compound, tailored for professionals in the fields of neuroscience research and drug development. It includes a compilation of its known physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and related experimental workflows.
Introduction and Background
The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is crucial for synaptic plasticity, learning, and memory. The receptor's glycine co-agonist site presents a therapeutic target for modulating NMDA receptor activity. This compound emerged from research programs focused on developing systemically active antagonists for this site, with potential applications in neurological disorders characterized by excessive NMDA receptor activation.
Discovery and History
A key publication by Parsons and colleagues in 1997, which focused on a series of pyrido-phthalazine-diones, mentions this compound, suggesting it was a compound of interest within Merz's research pipeline at the time. A Chinese patent application also attributes the development of pyridazino[4,5-b]quinoline 5-oxide derivatives, including this compound, to Merz. These sources collectively indicate that the discovery of this compound likely occurred in the mid-to-late 1990s during a period of intense research into glycine site antagonists.
Physicochemical and Pharmacological Properties
This compound is a heterocyclic organic compound with the systematic name 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| Chemical Name | 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one |
| Molecular Formula | C₁₁H₆BrN₃O₃ |
| CAS Number | 202808-11-5 |
| Mechanism of Action | Antagonist of the strychnine-insensitive glycine site (GlycineB) on the NMDA receptor |
| Binding Affinity (Ki) | 33 µM for the glycineB site |
| In Vitro Activity | IC₅₀ of 72.7 µM against AMPA-induced currents |
| In Vivo Activity | Anticonvulsive action in mice |
| Solubility | Noted to have solubility issues in some experimental settings |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by binding to the glycine co-agonist site on the NMDA receptor. This binding prevents the necessary co-agonist, glycine or D-serine, from binding and, consequently, inhibits the opening of the ion channel even in the presence of glutamate. This action effectively dampens excessive neuronal excitation mediated by the NMDA receptor.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize this compound and related compounds.
Radioligand Binding Assay for GlycineB Site Affinity
This protocol determines the binding affinity (Ki) of this compound for the strychnine-insensitive glycine binding site on the NMDA receptor.
1. Membrane Preparation:
-
Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
A constant concentration of a radiolabeled ligand specific for the glycineB site (e.g., [³H]MDL 105,519) is incubated with the membrane preparation.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding.
-
The mixture is incubated to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Electrophysiological Recording of NMDA Receptor Currents
This protocol assesses the functional antagonism of NMDA receptor-mediated currents by this compound in cultured neurons.
1. Cell Culture:
-
Primary neuronal cultures (e.g., from rat hippocampus or cortex) are prepared and maintained.
2. Whole-Cell Patch-Clamp Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
3. Drug Application:
-
NMDA and glycine are applied to the neuron to evoke an inward current.
-
This compound is co-applied with NMDA and glycine at various concentrations.
4. Data Acquisition and Analysis:
-
The resulting currents are recorded and measured.
-
The inhibitory effect of this compound on the NMDA-evoked currents is quantified, and an IC₅₀ value is determined.
Conclusion
This compound represents an important molecule in the historical development of NMDA receptor glycine site antagonists. Although it may not have progressed to clinical use, its study has contributed to the understanding of the structure-activity relationships of this class of compounds. The technical data and protocols presented here provide a valuable resource for researchers continuing to explore the therapeutic potential of modulating the NMDA receptor through its glycine binding site.
MRZ 2-514 CAS number 202808-11-5
An In-depth Technical Guide to MRZ 2-514 (Beprodone)
CAS Number: 202808-11-5 Chemical Name: 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
This technical guide provides a comprehensive overview of this compound (also known as Beprodone), a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) binding site (glycineB). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound belongs to a series of tricyclic pyrido-phthalazine-dione derivatives developed for their antagonistic effects at the glycineB site of the NMDA receptor.[1] The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This compound's mechanism as a glycineB antagonist offers a potential avenue for modulating NMDA receptor function.
Mechanism of Action
This compound functions as a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[2][3][4] For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1/GluN3 subunits. By binding to the glycineB site on the GluN1 subunit, this compound prevents the binding of the co-agonist, thereby inhibiting the opening of the ion channel and the subsequent influx of Ca2+. This leads to a reduction in NMDA receptor-mediated neuronal excitation. The antagonism by compounds in this class has been shown to be non-voltage-dependent.[1]
Signaling Pathway Diagram
References
- 1. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The Pharmacology of Quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline (B1680401), a bicyclic heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacology of quinoxaline derivatives, focusing on their mechanisms of action, therapeutic targets, and structure-activity relationships. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways modulated by these compounds, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Quinoxaline derivatives constitute a prominent class of nitrogen-containing heterocyclic compounds with a wide array of biological activities.[1][2] The structural versatility of the quinoxaline nucleus allows for diverse chemical modifications, leading to the development of potent agents with antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] Several quinoxaline-containing drugs are already in clinical use, such as the antibiotics Echinomycin and Levomycin.[1] The therapeutic potential of this class of compounds continues to drive extensive research into novel derivatives with improved efficacy and selectivity. This guide will delve into the core pharmacological aspects of quinoxaline derivatives, providing the necessary technical details for their continued exploration in a drug development context.
Key Therapeutic Targets and Mechanisms of Action
Quinoxaline derivatives exert their pharmacological effects by interacting with a variety of molecular targets. A significant portion of research has focused on their role as kinase inhibitors, targeting key enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer.
Kinase Inhibition
Many quinoxaline derivatives have been identified as potent inhibitors of several protein kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Its aberrant activation is a hallmark of many cancers. Quinoxaline derivatives have been designed to compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways such as the Ras/Raf/MEK/ERK pathway.[5][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Quinoxaline-based compounds have shown potent inhibitory activity against VEGFR-2, leading to the suppression of tumor-induced angiogenesis.[9][10]
-
Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that is activated by various stress signals, leading to inflammation and apoptosis.[11][12] Quinoxaline derivatives have been developed as ASK1 inhibitors, showing potential for the treatment of inflammatory diseases and neurodegenerative disorders.[13]
-
Pim Kinases (Pim-1, Pim-2): Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell cycle progression, survival, and drug resistance.[14][15] Dual inhibitors of Pim-1 and Pim-2 based on the quinoxaline scaffold have demonstrated significant anticancer activity.[16][17]
Other Mechanisms
Beyond kinase inhibition, quinoxaline derivatives exhibit other mechanisms of action:
-
Cyclooxygenase (COX) Inhibition: Some derivatives have shown inhibitory effects on COX enzymes, particularly COX-2, which is involved in inflammation and pain.[18][19] This suggests their potential as anti-inflammatory agents.
-
DNA Intercalation: Certain quinoxaline antibiotics, like echinomycin, exert their cytotoxic effects by intercalating into DNA, thereby inhibiting DNA replication and transcription.
-
Receptor Antagonism: Quinoxaline derivatives have also been explored as antagonists for various receptors, including 5-HT3 receptors, which are involved in nausea and vomiting.[6]
Quantitative Pharmacological Data
The following tables summarize the in vitro inhibitory activities of various quinoxaline derivatives against different cancer cell lines and kinases, presented as IC50 values (the concentration required for 50% inhibition).
Table 1: Anticancer Activity of Quinoxaline Derivatives (IC50 in µM)
| Compound/Derivative Series | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Compound 11 | 0.81 | 1.23 | 2.91 | - | [1] |
| Compound 13 | 1.12 | 0.94 | 2.15 | - | [1] |
| Compound 4a | 3.21 | 4.11 | 4.54 | - | [1] |
| Compound 5 | 4.23 | 3.87 | 3.98 | - | [1] |
| Compound XVa | 5.3 | 9.8 | 4.4 | - | [2] |
| Compound VIIIc | 9 | - | 2.5 | - | [2] |
| Compound 18 | 22.11 | - | 48 | 46.6 | [20] |
| Compound 3 | - | - | - | - | [20] |
| Benzo[g]quinoxaline 3 | 2.89 | - | - | - | |
| Compound 4m | - | - | - | 9.32 | [21] |
| Compound 4b | - | - | - | 11.98 | [21] |
| CPD4 (Quinoxalinone) | - | - | - | 3.47 (H1975) | [15] |
Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives (IC50 in nM)
| Compound/Derivative Series | EGFR | VEGFR-2 | ASK1 | Pim-1 | Pim-2 | Reference |
| Compound 4a | 300 | - | - | - | - | [1] |
| Compound 13 | 400 | - | - | - | - | [1] |
| Compound 11 | 600 | - | - | - | - | [1] |
| Compound 5 | 900 | - | - | - | - | [1] |
| Compound 25d | - | 3.4 | - | - | - | [9] |
| Compound 25e | - | 4.1 | - | - | - | [9] |
| Compound 17b | - | 2.7 | - | - | - | [10] |
| Compound 26e | - | - | 30.17 | - | - | [11][22] |
| Compound 5c | - | - | - | 83 | 490 | [23] |
| Compound 5e | - | - | - | 107 | 330 | [23] |
| CPD4 (Quinoxalinone) | 3.04 | - | - | - | - | [15] |
| CPD15 (Quinoxalinone) | 6.50 | - | - | - | - | [15] |
| CPD21 (Quinoxalinone) | 3.81 | - | - | - | - | [15] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of research findings. This section provides protocols for the synthesis of a representative quinoxaline derivative and for key in vitro pharmacological assays.
Synthesis of 2,3-Diphenylquinoxaline (B159395)
This protocol describes the classical and widely used method for synthesizing a simple quinoxaline derivative.
Materials and Reagents:
-
Rectified spirit (Ethanol)
-
Round-bottom flask
-
Water bath
-
Filtration apparatus (Buchner funnel)
-
Recrystallization apparatus
Procedure:
-
Dissolve 2.1 g of benzil in 8 ml of rectified spirit in a round-bottom flask by warming on a water bath.[2]
-
In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 ml of rectified spirit.[2]
-
Add the o-phenylenediamine solution to the warm benzil solution.[2]
-
Warm the mixture on a water bath for 30 minutes.[2]
-
Add distilled water dropwise to the warm solution until a slight cloudiness persists, indicating the onset of precipitation.[2]
-
Cool the mixture to allow for complete crystallization of the product.
-
Collect the crude 2,3-diphenylquinoxaline by vacuum filtration.[20]
-
Purify the product by recrystallization from aqueous ethanol.[20]
-
Dry the purified crystals and determine the melting point and yield.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[24][25]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Quinoxaline derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[24][26]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Incubate the plate for 48-72 hours.[25][26]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[25][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[26]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of quinoxaline derivatives against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Quinoxaline derivative stock solution (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to each well.[27]
-
Include control wells: "no kinase" (background), "kinase + vehicle" (maximum activity), and "kinase + a known inhibitor" (e.g., staurosporine) for maximum inhibition.[28]
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction.[27][28]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[28]
-
Termination and Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.[28]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the controls and determine the IC50 value from a dose-response curve.[28]
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinoxaline derivatives.
EGFR Signaling Pathway Inhibition
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoxaline [label="Quinoxaline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; ADP [label="ADP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Quinoxaline -> EGFR [label="Inhibits\n(ATP competitive)", arrowhead=tee, color="#EA4335"]; ATP -> EGFR [style=dashed]; EGFR -> ADP [style=dashed]; } . Caption: Inhibition of the EGFR signaling cascade by a quinoxaline derivative.
VEGFR-2 Signaling Pathway Inhibition in Angiogenesis
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoxaline [label="Quinoxaline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability,\nEndothelial Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; ADP [label="ADP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PI3K -> Akt; PKC -> Angiogenesis; Akt -> Angiogenesis; Quinoxaline -> VEGFR2 [label="Inhibits\n(ATP competitive)", arrowhead=tee, color="#EA4335"]; ATP -> VEGFR2 [style=dashed]; VEGFR2 -> ADP [style=dashed]; } . Caption: Quinoxaline derivative blocking the VEGFR-2 signaling pathway.
ASK1-Mediated Stress Response Pathway Inhibition
// Nodes Stress [label="Oxidative Stress,\nInflammatory Cytokines", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoxaline [label="Quinoxaline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK4_7 [label="MKK4/7", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK3_6 [label="MKK3/6", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style=rounded]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style=rounded]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; ADP [label="ADP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed];
// Edges Stress -> ASK1 [label="Activates"]; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; MKK3_6 -> p38; JNK -> Apoptosis; p38 -> Inflammation; Quinoxaline -> ASK1 [label="Inhibits", arrowhead=tee, color="#EA4335"]; ATP -> ASK1 [style=dashed]; ASK1 -> ADP [style=dashed]; } . Caption: Inhibition of the ASK1-mediated stress pathway by a quinoxaline derivative.
Conclusion
Quinoxaline derivatives represent a highly promising and versatile class of compounds in modern medicinal chemistry. Their ability to interact with a wide range of biological targets, particularly protein kinases, has established them as valuable scaffolds for the development of novel therapeutics for cancer, inflammatory diseases, and other conditions. The extensive body of research, supported by the quantitative data and methodologies presented in this guide, provides a solid foundation for the rational design and optimization of new quinoxaline-based drugs. Future efforts in this field will likely focus on enhancing the selectivity of these compounds to minimize off-target effects and further elucidating their complex mechanisms of action to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 21. scribd.com [scribd.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. rjpbcs.com [rjpbcs.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. In vitro kinase assay [protocols.io]
- 28. benchchem.com [benchchem.com]
In Vivo Anticonvulsive Profile of MRZ 2-514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRZ 2-514 is a potent antagonist of the strychnine-insensitive glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor, with a Ki of 33 μM. While its in vitro profile suggests potential as an anticonvulsant, in vivo evaluation of this compound has been hindered by poor solubility. Consequently, research has focused on its water-soluble choline (B1196258) salt, MRZ 2/570, and other analogs within the same chemical class. These compounds have demonstrated significant anticonvulsant activity in various rodent models of seizures. This guide provides a comprehensive overview of the available in vivo anticonvulsive data for this compound's analogs, detailed experimental protocols, and a mechanistic framework for its action.
Introduction
The NMDA receptor, a key player in excitatory neurotransmission, is a well-established target for anticonvulsant drugs. The glycine co-agonist site on the NMDA receptor offers a modulatory point for therapeutic intervention. This compound was developed as a high-affinity antagonist for this site. However, due to formulation challenges, its in vivo characterization has been limited. This document summarizes the pivotal preclinical findings for its closely related, systemically active analogs, which serve as crucial surrogates for understanding the potential anticonvulsant efficacy of this chemical series.
Mechanism of Action: NMDA Receptor Antagonism
This compound and its analogs exert their anticonvulsant effects by binding to the glycineB site on the NMDA receptor. This action prevents the binding of the co-agonist glycine, which is necessary for the glutamate-mediated opening of the ion channel. By blocking this activation, these compounds reduce the influx of Ca2+ into neurons, thereby dampening excessive excitatory signaling that underlies seizure activity.
Figure 1: Mechanism of NMDA Receptor Antagonism by this compound Analogs.
Quantitative In Vivo Anticonvulsant Activity
Due to the solubility limitations of this compound, in vivo studies have utilized its choline salt, MRZ 2/570, and other related pyrido-phthalazine-dione derivatives. The following table summarizes the median effective dose (ED50) of these analogs in various mouse seizure models.
| Compound | Seizure Model | Administration Route | ED50 (mg/kg) | Reference |
| Pyrido-phthalazine-diones (general class) | Pentylenetetrazol-induced convulsions | i.p. | 8 - 100 | [1] |
| Pyrido-phthalazine-diones (general class) | NMDA-induced convulsions | i.p. | 8 - 100 | [1] |
| Pyrido-phthalazine-diones (general class) | Maximal Electroshock (MES)-induced convulsions | i.p. | 8 - 100 | [1] |
| MRZ 2/576 | Maximal Electroshock (MES)-induced convulsions | i.p. | 13.71 |
Note: Specific ED50 values for MRZ 2/570 were not explicitly detailed in the reviewed literature, but its activity falls within the range reported for the general class of pyrido-phthalazine-diones.
The anticonvulsant effect of these compounds was noted to be relatively short-acting but could be significantly prolonged by the co-administration of probenecid, an organic acid transport inhibitor.[1] This suggests that the active transport of these compounds out of the central nervous system contributes to their pharmacokinetic profile.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments used to characterize the anticonvulsant activity of this compound's analogs.
Maximal Electroshock (MES) Seizure Model
This model is predictive of efficacy against generalized tonic-clonic seizures.
Figure 2: Experimental Workflow for the Maximal Electroshock (MES) Test.
-
Animals: Male albino mice are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Seizure Induction: A specific time after drug administration (to allow for absorption and distribution), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Abolition of the hindlimb tonic extensor component is considered protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures.
-
Animals: Male albino mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Seizure Induction: Following a predetermined drug absorption period, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The ability of the test compound to prevent the occurrence of clonic seizures is the primary endpoint.
-
Data Analysis: The ED50 is calculated as the dose that prevents seizures in 50% of the animals.
NMDA-Induced Seizure Model
This model directly assesses the ability of a compound to antagonize the effects of NMDA in vivo.
-
Animals: Male albino mice are used.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Seizure Induction: After the drug absorption period, a convulsant dose of N-methyl-D-aspartate is administered.
-
Observation: Animals are observed for characteristic seizures, which may include clonic and tonic components.
-
Endpoint: Protection is defined as the absence of seizures.
-
Data Analysis: The ED50, the dose protecting 50% of animals, is determined.
Conclusion and Future Directions
The available preclinical data strongly suggest that antagonists of the NMDA receptor glycineB site, represented by the analogs of this compound, possess significant in vivo anticonvulsant properties. The activity of these compounds in the MES, PTZ, and NMDA-induced seizure models indicates a broad spectrum of potential antiepileptic efficacy. The primary challenge for the clinical development of this compound itself remains its poor solubility. Future research should focus on the development of new analogs with improved pharmacokinetic profiles, including enhanced solubility and metabolic stability, to fully exploit the therapeutic potential of this promising class of anticonvulsants. Further studies to elucidate the specific ED50 of MRZ 2/570 in various seizure models would also be highly valuable.
References
In-Depth Technical Guide: The Parsons et al. 1997 Study on MRZ 2-514 and Related Glycine Site NMDA Receptor Antagonists
This technical guide provides a comprehensive analysis of the seminal 1997 study by Parsons and colleagues, which characterized a series of novel tricyclic pyrido-phthalazine-dione derivatives, including MRZ 2-514, as systemically active antagonists of the glycine-B site on the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and central nervous system (CNS) therapeutics.
Core Findings of the Study
The research presented by Parsons et al. established that this compound and its analogs are potent and selective antagonists of the strychnine-insensitive glycine (B1666218) modulatory site on the NMDA receptor. The study demonstrated their activity through a combination of in vitro and in vivo experimental paradigms, highlighting their potential for therapeutic development due to their favorable bioavailability.
Data Presentation
The quantitative data from the study, including the inhibitory constants (Ki), 50% inhibitory concentrations (IC50), and 50% effective doses (ED50), are summarized in the tables below for clear comparison.
Table 1: In Vitro Affinity and Potency of Pyrido-phthalazine-dione Derivatives
| Compound | [3H]MDL 105,519 Binding IC50 (nM) | Inhibition of NMDA-induced Currents IC50 (µM) | Inhibition of AMPA-induced Currents IC50 (µM) |
| MRZ 2-502 | 90 ± 10 | 0.14 ± 0.02 | 25.1 ± 3.5 |
| This compound | 3600 ± 500 | 13.8 ± 2.1 | 72.7 ± 11.2 |
| MRZ 2-516 | 230 ± 30 | 0.45 ± 0.06 | > 100 |
| 7-Cl-Kynurenate | 130 ± 20 | 0.58 ± 0.09 | > 100 |
Data are presented as mean ± S.E.M.
Table 2: In Vivo Anticonvulsant and Anti-NMDA Activity
| Compound | Antagonism of NMDA-evoked Firing ID50 (mg/kg, i.v.) | Protection against Maximal Electroshock (MES) Seizure ED50 (mg/kg, i.p.) |
| MRZ 2-502 | 1.2 ± 0.2 | 10.5 ± 1.8 |
| This compound | 5.8 ± 1.1 | 35.2 ± 5.7 |
| MRZ 2-516 | 2.1 ± 0.4 | 15.8 ± 2.9 |
| 7-Cl-Kynurenate | > 30 | > 100 |
Data are presented as mean ± S.E.M.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the affinity of the test compounds for the glycine-B site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes were prepared from the forebrains of male Sprague-Dawley rats. The tissue was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged at 1,000 x g for 10 minutes. The supernatant was then centrifuged at 40,000 x g for 20 minutes. The resulting pellet was washed and resuspended in the assay buffer.
-
Binding Assay: The binding of the radioligand [3H]MDL 105,519, a selective high-affinity antagonist for the glycine-B site, was measured. The assay was performed in a final volume of 500 µL containing the membrane preparation (approximately 100 µg of protein), [3H]MDL 105,519 (2 nM), and various concentrations of the test compounds.
-
Incubation and Filtration: The mixture was incubated at 4°C for 60 minutes. The binding reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of 100 µM glycine. The IC50 values were calculated from competition binding curves.
Electrophysiology (Patch-Clamp)
Objective: To assess the functional antagonism of NMDA and AMPA receptor-mediated currents by the test compounds.
Methodology:
-
Cell Culture: Primary cultures of hippocampal neurons were prepared from 18-day-old fetal Wistar rats. Neurons were plated on poly-L-lysine-coated glass coverslips and maintained in a neurobasal medium supplemented with B27.
-
Whole-Cell Patch-Clamp Recordings: Whole-cell voltage-clamp recordings were performed on neurons after 7-14 days in culture. The external solution contained (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose (pH 7.3). The internal pipette solution contained (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 1.1 EGTA (pH 7.3).
-
Drug Application: NMDA (200 µM) or AMPA (100 µM) were applied for 2.5 seconds every 30 seconds using a rapid solution exchange system. Test compounds were pre-applied for 30 seconds before and during the agonist application.
-
Data Analysis: The peak inward currents were measured and normalized to the control responses. The IC50 values were determined by fitting the concentration-response data to a logistic equation.
In Vivo Microelectrophoresis
Objective: To evaluate the antagonistic effects of the test compounds on NMDA-induced neuronal firing in the rat spinal cord.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats were anesthetized with urethane (B1682113) (1.25 g/kg, i.p.). A laminectomy was performed to expose the lumbar spinal cord.
-
Microelectrophoresis and Recording: A seven-barreled glass micropipette was used for both recording extracellular action potentials from single dorsal horn neurons and for the microelectrophoretic application of drugs. One barrel was filled with 3 M NaCl for recording, while the other barrels contained solutions of NMDA and the test compounds.
-
Drug Administration: NMDA was applied with a constant current to induce a consistent firing rate. The test compounds were administered intravenously (i.v.) in increasing doses.
-
Data Analysis: The firing rate of the neuron was continuously monitored. The ID50 value, the dose required to produce a 50% reduction in the NMDA-evoked firing, was calculated for each compound.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the in vivo anticonvulsant activity of the test compounds.
Methodology:
-
Animal Model: Male NMRI mice were used for this experiment.
-
Drug Administration: The test compounds were administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: Thirty minutes after drug administration, a maximal electroshock (50 mA, 0.2 s, 60 Hz) was delivered through corneal electrodes.
-
Endpoint Measurement: The presence or absence of the tonic hindlimb extension phase of the seizure was recorded. The ED50 value, the dose that protected 50% of the animals from the tonic hindlimb extension, was calculated using a probit analysis.
Visualizations
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: Antagonism of the NMDA receptor by this compound at the glycine co-agonist site.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound and its analogs.
Logical Relationship in In Vivo Anticonvulsant Testing
Caption: Logical flow of the in vivo maximal electroshock (MES) seizure test.
Methodological & Application
Application Notes and Protocols for MRZ 2-514 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] As a non-competitive antagonist, its inhibitory effect can be surmounted by increasing concentrations of the co-agonist glycine.[5] This document provides detailed protocols for the in vitro characterization of this compound, including its binding affinity, functional antagonism, and effects on neuronal cell viability.
Data Presentation
Table 1: Quantitative In Vitro Data for this compound
| Parameter | Value | Assay Conditions | Source |
| Ki | 33 µM | [3H]MDL-105,519 displacement binding assay in rat cortical membranes. | [1][3][4][6] |
| IC50 (NMDA-induced currents) | 0.14 - 13.8 µM | Whole-cell patch-clamp on cultured hippocampal neurons; NMDA (200 µM), glycine (1 µM). | [5] |
| IC50 (AMPA-induced currents) | 72.7 µM | Whole-cell patch-clamp on cultured hippocampal neurons. | [2] |
Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca2+ and Na+ and the efflux of K+. This influx of calcium is a critical second messenger, activating a cascade of downstream signaling pathways. This compound acts by blocking the glycine binding site, thereby preventing the conformational change required for channel opening, even in the presence of glutamate.
References
Application Notes and Protocols for MRZ 2-514 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a notable antagonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate (NMDA) receptor, also known as the glycineB site.[1] As a crucial tool in neuroscience research, proper preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
I. Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its correct handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 308.09 g/mol | N/A |
| Appearance | Solid, Yellow to Orange | MedChemExpress |
| Solubility | Soluble in DMSO (up to 10 mM) | [2] |
| Storage (Solid) | 4°C (protect from light) | MedChemExpress |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month (protect from light) | MedChemExpress |
| In Vitro Activity (IC50) | 72.7 µM against peak AMPA-induced currents | [2][3][4][5] |
| Binding Affinity (Ki) | 33 µM for the NMDA receptor (glycineB site) | [1] |
II. Experimental Protocols
A. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation.
-
Weighing the Compound (Optional, if not pre-aliquoted): If working with a larger quantity, accurately weigh out the desired amount of this compound powder in a fume hood. For ease of use, many suppliers offer pre-weighed amounts (e.g., 1 mg, 5 mg).
-
Calculating the Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (L) = Mass of this compound (g) / (Molecular Weight ( g/mol ) × Molar Concentration (mol/L))
Example for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 308.09 g/mol
-
Concentration = 10 mM = 0.010 mol/L
Volume of DMSO (µL) = (0.001 g / (308.09 g/mol × 0.010 mol/L)) × 1,000,000 µL/L ≈ 324.6 µL
-
-
Dissolution: a. Add the calculated volume of DMSO directly to the vial containing the this compound powder. b. Tightly cap the vial and vortex for 10-20 seconds to facilitate dissolution. c. Visually inspect the solution to ensure all the powder has dissolved. If not, gentle warming in a 37°C water bath for a few minutes followed by further vortexing can aid dissolution.
-
Aliquoting and Storage: a. Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Always protect the solutions from light.
B. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions in your cell culture medium or assay buffer.
-
Example Dilution to a Final Concentration of 10 µM: a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock to your assay buffer. For example, add 1 µL of 10 mM stock to 99 µL of buffer to get a 100 µM intermediate solution. b. Add the intermediate solution to your final assay volume. For instance, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration in this example would be 0.1%.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment, as the compound is more susceptible to degradation when diluted in aqueous solutions.
III. Visualizations
A. Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
B. Signaling Pathway Context: NMDA Receptor Antagonism
Caption: this compound antagonizes the glycine binding site of the NMDA receptor.
References
Application Notes and Protocols: MRZ 2-514 in Mouse Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a potent antagonist of the strychnine-insensitive glycine (B1666218) binding site (glycineB) on the N-methyl-D-aspartate (NMDA) receptor. Antagonism of the NMDA receptor, a key player in excitatory neurotransmission, has been a significant area of interest for the development of novel anticonvulsant therapies. Overactivation of NMDA receptors is implicated in the pathophysiology of seizures, making compounds like this compound promising candidates for investigation. These application notes provide a comprehensive overview of the use of this compound in common mouse seizure models, including recommended dosage ranges, detailed experimental protocols, and an exploration of its mechanism of action.
Quantitative Data Summary
| Compound | Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Species | Reference |
| MRZ 2/576 | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 13.71 (11.95–15.73) | Mouse | [1] |
| Pyrido-phthalazine-diones (series including MRZ 2/502 and MRZ 2/576) | Pentylenetetrazol (PTZ)-induced convulsions | Intraperitoneal (i.p.) | 8 - 100 | Mouse | [2] |
| Pyrido-phthalazine-diones (series including MRZ 2/502 and MRZ 2/576) | NMDA-induced convulsions | Intraperitoneal (i.p.) | 8 - 100 | Mouse | [2] |
| Pyrido-phthalazine-diones (series including MRZ 2/502 and MRZ 2/576) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 8 - 100 | Mouse | [2] |
Note: The duration of anticonvulsive action for this class of compounds was reported to be short but was prolonged by the co-administration of the organic acid transport inhibitor probenecid (B1678239) (200 mg/kg).[2]
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its anticonvulsant effects by acting as an antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the ion channel. By blocking the glycine binding site, this compound prevents the conformational change necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This reduction in excitatory signaling helps to dampen the excessive neuronal firing characteristic of a seizure.
Mechanism of this compound action at the NMDA receptor.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male ICR or C57BL/6 mice (20-25 g)
-
This compound solution (vehicle: e.g., 0.9% saline with 1% Tween 80)
-
Electroconvulsive shock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) to the mice. Based on pharmacokinetic data of a related compound in rats, a pre-treatment time of 20-30 minutes is recommended.[2] However, optimal timing should be determined in specific pharmacokinetic studies for this compound in mice.
-
At the designated time post-injection, apply a drop of topical anesthetic to each eye.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.
-
The absence of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.
-
Calculate the ED₅₀, the dose at which 50% of the animals are protected from the seizure.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to screen for compounds that may be effective against myoclonic and absence seizures.
Materials:
-
Male Swiss or CD-1 mice (18-22 g)
-
This compound solution
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in 0.9% saline)
Procedure:
-
Administer this compound or vehicle i.p. to the mice (pre-treatment time of 20-30 minutes is suggested, pending specific pharmacokinetic data).
-
At the appropriate time after drug administration, inject PTZ subcutaneously (s.c.).
-
Immediately place the mouse in an observation chamber.
-
Observe the animal for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or facial muscles) lasting for at least 5 seconds.
-
The absence of clonic seizures within the 30-minute observation period indicates protection.
-
Determine the ED₅₀ for protection against PTZ-induced seizures.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticonvulsant efficacy of this compound in a mouse seizure model.
General workflow for in vivo testing of this compound.
Important Considerations
-
Pharmacokinetics: The provided pre-treatment time is an estimate based on a related compound in a different species. It is highly recommended to perform pharmacokinetic studies of this compound in mice to determine key parameters such as Cmax, Tmax, and half-life to optimize the dosing regimen.
-
Vehicle Selection: Ensure that the vehicle used to dissolve this compound is non-toxic and does not have any confounding effects on seizure thresholds.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose-Response: A full dose-response curve should be generated to accurately determine the ED₅₀ and to assess the therapeutic window of this compound.
-
Behavioral Side Effects: It is important to monitor for any potential adverse effects of this compound on motor coordination and general behavior, for example, using a rotarod test.
Conclusion
This compound, as a glycine site NMDA receptor antagonist, represents a promising avenue for the development of new antiepileptic drugs. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to further elucidate the anticonvulsant profile of this compound. Future research should focus on obtaining specific pharmacokinetic and pharmacodynamic data for this compound to facilitate its translation towards clinical applications.
References
Application Notes and Protocols for Utilizing MRZ 2-514 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MRZ 2-514, a selective antagonist of the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor, in patch-clamp electrophysiology experiments. Detailed protocols, data presentation, and visual diagrams are included to facilitate the investigation of NMDA receptor pharmacology and its downstream signaling.
Introduction to this compound
This compound is a potent and selective antagonist of the strychnine-insensitive glycine (B1666218) modulatory site (glycineB) of the NMDA receptor. It exerts its inhibitory effect in a voltage-independent manner, and its antagonism can be competitively overcome by increasing concentrations of the co-agonist glycine. Understanding the interaction of this compound with the NMDA receptor is crucial for research into synaptic plasticity, excitotoxicity, and various neurological disorders where NMDA receptor dysfunction is implicated. Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like this compound on ion channel function with high temporal and spatial resolution.
Mechanism of Action
The NMDA receptor, a crucial player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. This compound selectively binds to the glycine-binding pocket on the GluN1 subunit of the NMDA receptor, thereby preventing the co-agonist from binding and stabilizing the closed state of the ion channel. This allosteric modulation effectively reduces the probability of channel opening in the presence of glutamate, leading to an inhibition of NMDA receptor-mediated currents.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used glycine-site antagonists on NMDA receptor-mediated currents as determined by patch-clamp experiments.
| Compound | Cell Type | Glycine (µM) | NMDA (µM) | IC50 (µM) | Ki (µM) | Reference |
| This compound | Cultured Hippocampal Neurons | 1 | 200 | 13.8 | 33 | [1] |
| 5,7-Dichlorokynurenic acid (DCKA) | Cultured Cerebrocortical Cells | 1 | 200 | ~1.5 | - | [2] |
| ACEA-1021 | Cultured Cerebrocortical Cells | 1 | 200 | ~3.0 | - | [2] |
| L-695,902 | Cultured Cerebrocortical Cells | 1 | 200 | ~0.5 | - | [2] |
| LY-294,619 | Cultured Cerebrocortical Cells | 1 | 200 | ~2.5 | - | [2] |
| RPR-104,632 | Cultured Cerebrocortical Cells | 1 | 200 | ~0.8 | - | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Hippocampal Neurons
This protocol describes the procedure for recording NMDA receptor-mediated currents from cultured rodent hippocampal neurons and assessing the inhibitory effect of this compound.
1. Cell Culture:
-
Culture primary hippocampal neurons from E18 rat or mouse embryos on poly-D-lysine coated glass coverslips.
-
Maintain cultures in a serum-free medium supplemented with B27 and GlutaMAX.
-
Use neurons for recording between 14 and 21 days in vitro.
2. Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~320 mOsm with sucrose. This solution should be supplemented with 1 µM glycine to ensure a consistent baseline NMDA receptor activation. To isolate NMDA currents, add 10 µM bicuculline (B1666979) methiodide (to block GABAA receptors) and 10 µM CNQX (to block AMPA/kainate receptors).
-
Internal (Intracellular) Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.
-
Clamp the membrane potential at -70 mV.
4. Data Acquisition and Analysis:
-
Record baseline NMDA receptor-mediated currents by applying a brief puff of NMDA (100-200 µM) for 2-5 seconds.
-
To construct a concentration-response curve for this compound, apply increasing concentrations of the antagonist (e.g., 0.1, 1, 10, 30, 100 µM) to the bath. Allow the effect of each concentration to reach a steady state (typically 2-3 minutes) before applying the NMDA puff.
-
Wash out the drug between applications if necessary.
-
Measure the peak amplitude of the NMDA-evoked current at each concentration.
-
Normalize the current amplitude to the baseline response (in the absence of this compound).
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
Protocol 2: Investigating the Competitive Nature of this compound Antagonism
This protocol is designed to demonstrate that this compound acts as a competitive antagonist at the glycine-binding site.
1. Experimental Setup:
-
Follow the same cell culture, solutions, and recording setup as in Protocol 1.
2. Experimental Procedure:
-
Establish a whole-cell recording and obtain a stable baseline NMDA-evoked current in the presence of 1 µM glycine.
-
Apply a fixed concentration of this compound (e.g., its IC50 value determined from Protocol 1) and record the inhibited NMDA-evoked current.
-
While continuously perfusing with the same concentration of this compound, sequentially increase the concentration of glycine in the external solution (e.g., 3 µM, 10 µM, 30 µM, 100 µM).
-
Record the NMDA-evoked current at each glycine concentration.
3. Data Analysis:
-
Plot the amplitude of the NMDA-evoked current as a function of glycine concentration in the presence of this compound.
-
A rightward shift in the glycine concentration-response curve in the presence of this compound indicates competitive antagonism.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling cascade initiated by co-agonist binding and subsequent calcium influx, leading to the activation of downstream kinases and transcription factors involved in synaptic plasticity. This compound blocks this pathway by antagonizing the glycine binding site.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: A logical workflow for characterizing the inhibitory effects of this compound on NMDA receptors using whole-cell patch-clamp electrophysiology.
References
Application Notes and Protocols for In Vivo Administration of MRZ 2-514
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of MRZ 2-514, a potent antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. Due to solubility limitations of this compound, its choline (B1196258) salt, MRZ 2-570, is often utilized in in vivo research for systemic administration. This document outlines the necessary protocols, quantitative data from preclinical studies, and the underlying signaling pathway.
Compound Information
| Compound | Mechanism of Action | Key In Vivo Application | Note |
| This compound | Antagonist of the strychnine-insensitive glycine modulatory site of the NMDA receptor.[1][2][3] | Limited in vivo use due to poor solubility.[4] | |
| MRZ 2-570 | Choline salt of this compound with improved solubility. | Systemic administration in preclinical models to study the effects of NMDA receptor glycine site antagonism.[4] | The preferred form for most in vivo applications. |
Quantitative Data from In Vivo Studies
The following tables summarize the effective doses (ED₅₀) of MRZ 2-570 and related compounds in various rodent models of convulsions. These values provide a starting point for dose-range finding studies.
Table 1: Anticonvulsive Activity of Merz Glycine B Antagonists in Mice (Intraperitoneal Administration) [4]
| Compound | MES Model ED₅₀ (mg/kg) | PTZ Model ED₅₀ (mg/kg) | NMDA Model ED₅₀ (mg/kg) |
| MRZ 2-570 | 12.8 | 15.0 | 45.0 |
| MRZ 2-516 | 8.0 | 10.0 | 30.0 |
| MRZ 2-571 | 10.0 | 12.0 | 50.0 |
MES: Maximal Electroshock-induced Seizures; PTZ: Pentylenetetrazol-induced Seizures; NMDA: N-methyl-D-aspartate-induced Seizures.
Table 2: Potency of MRZ 2-570 Against MES-induced Seizures via Different Administration Routes in Mice [4]
| Administration Route | ED₅₀ (mg/kg) |
| Intravenous (i.v.) | 9.5 |
| Intraperitoneal (i.p.) | 12.8 |
| Subcutaneous (s.c.) | 18.6 |
| Oral (p.o.) | >100 |
Signaling Pathway
This compound and its analogs act by blocking the glycine co-agonist site on the NMDA receptor. For the NMDA receptor ion channel to open, both the neurotransmitter glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to their respective sites on the GluN2 and GluN1 subunits, respectively. This, coupled with depolarization of the neuronal membrane to relieve the magnesium (Mg²⁺) block, allows for the influx of calcium (Ca²⁺) ions. This compound, by antagonizing the glycine site, prevents this channel activation, thereby inhibiting downstream signaling cascades.
Experimental Protocols
Preparation of Dosing Solutions
Note: Due to the reported solubility issues with this compound, it is highly recommended to use its choline salt, MRZ 2-570, for in vivo experiments requiring systemic administration.
Vehicle Selection:
-
Intravenous (i.v.) Administration: Sterile 0.9% sodium chloride (saline) solution is a suitable vehicle. A study on a similar compound, MRZ 2/579, utilized 0.9% sodium chloride for i.v. infusion.
-
Intraperitoneal (i.p.), Subcutaneous (s.c.), and Oral (p.o.) Administration: While the specific vehicle for MRZ 2-570 in the cited studies is not detailed, sterile saline or phosphate-buffered saline (PBS) are common choices for i.p. and s.c. injections of water-soluble compounds. For oral gavage, distilled water or a 0.5% methylcellulose (B11928114) solution can be considered. It is crucial to assess the solubility and stability of MRZ 2-570 in the chosen vehicle prior to administration.
General Preparation Protocol (for MRZ 2-570):
-
Aseptically weigh the required amount of MRZ 2-570 powder.
-
In a sterile container, add the desired volume of the chosen vehicle.
-
Gradually add the MRZ 2-570 powder to the vehicle while vortexing or stirring to facilitate dissolution.
-
If necessary, sonication in a water bath may aid in dissolving the compound.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for parenteral routes.
-
Store the prepared solution appropriately. For short-term storage, 2-8°C is generally recommended. For long-term storage, consult the manufacturer's guidelines, which may involve freezing at -20°C or -80°C. Always protect the solution from light.
Administration Protocols
The following are general guidelines for administering MRZ 2-570 to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
4.2.1. Intraperitoneal (i.p.) Injection Workflow
Protocol for Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G for mice). Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.
-
Injection: If aspiration is clear, inject the solution slowly and steadily. The maximum recommended injection volume for mice is typically 10 ml/kg.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.
4.2.2. Other Administration Routes
-
Intravenous (i.v.) Injection: Typically administered via the tail vein in rodents. This requires proper animal restraint and visualization of the vein. The injection should be given slowly.
-
Subcutaneous (s.c.) Injection: Usually administered into the loose skin over the back or flank. A tent of skin is created, and the needle is inserted at the base.
-
Oral (p.o.) Gavage: Requires a specialized gavage needle to deliver the compound directly into the stomach. Care must be taken to avoid entry into the trachea.
Important Considerations
-
Dose-Response Studies: The provided ED₅₀ values are a guide. It is essential to perform dose-response studies in your specific animal model and experimental paradigm to determine the optimal dose.
-
Pharmacokinetics: The duration of action of MRZ 2-570 has been noted to be relatively short. Co-administration with an organic acid transport inhibitor like probenecid (B1678239) has been shown to prolong its anticonvulsive effects, suggesting active transport out of the central nervous system.[4]
-
Behavioral Effects: At doses within the anticonvulsive range, NMDA receptor antagonists can induce side effects such as myorelaxation and ataxia.[4] It is crucial to include appropriate behavioral assessments in your study design.
-
Controls: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure itself.
By following these application notes and protocols, researchers can effectively design and execute in vivo studies to investigate the therapeutic potential and physiological effects of antagonizing the NMDA receptor glycine site with this compound and its more soluble analog, MRZ 2-570.
References
Application Notes and Protocols for Behavioral Assays Using MRZ 2-514
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of MRZ 2-514, a selective antagonist of the strychnine-insensitive glycine (B1666218) binding site (GlycineB) of the N-methyl-D-aspartate (NMDA) receptor, in various behavioral assays. While direct experimental data for this compound in some of these specific behavioral paradigms are limited in publicly available literature, this document extrapolates from the known pharmacology of this compound and data from structurally and functionally similar glycine site NMDA receptor antagonists to provide detailed protocols and expected outcomes.
Note on Solubility: Early studies have indicated that this compound has low solubility.[1] Consequently, its more soluble choline (B1196258) salt, MRZ 2/576, has been used in several in vivo studies.[1][2] The following protocols may be adapted for use with either this compound, with appropriate vehicle selection and solubility confirmation, or its soluble salt forms.
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive antagonist at the glycine co-agonist site of the NMDA receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation. Upon activation, the receptor's ion channel opens, allowing an influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory. By blocking the glycine binding site, this compound prevents the channel opening, thereby attenuating NMDA receptor-mediated neurotransmission.
Experimental Protocols and Data Presentation
The following sections detail protocols for key behavioral assays relevant to the pharmacological profile of an NMDA receptor antagonist. The quantitative data presented are illustrative and based on typical results observed with glycine site antagonists in these assays. Researchers should optimize doses and protocols based on their specific experimental conditions and animal models.
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
-
Animals: Adult mice or rats, habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (or its soluble salt) intraperitoneally (i.p.) 30 minutes before the test. A range of doses (e.g., 1, 3, 10 mg/kg) should be evaluated. A vehicle control group is essential.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video for the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.
Illustrative Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.3 ± 2.8 |
| This compound | 1 | 22.8 ± 3.5 | 28.9 ± 4.1 | 24.1 ± 3.1 |
| This compound | 3 | 35.6 ± 4.8 | 40.2 ± 5.5 | 23.8 ± 2.9 |
| This compound | 10 | 20.1 ± 3.9 | 25.7 ± 4.5 | 18.2 ± 2.5* |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Assessment of Spatial Learning and Memory: The Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess spatial learning and memory in rodents, which is highly dependent on hippocampal function and NMDA receptor activity.
Experimental Protocol:
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the pool for spatial navigation.
-
Animals: Adult mice or rats.
-
Drug Administration: Administer this compound (or its soluble salt) i.p. 30 minutes prior to the daily training sessions.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60 seconds).
-
If the animal fails to find the platform, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after last acquisition day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
-
Data Analysis: During acquisition, a decrease in escape latency and path length indicates learning. In the probe trial, a preference for the target quadrant indicates spatial memory.
Illustrative Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Acquisition Day 4 Escape Latency (s, Mean ± SEM) | Probe Trial - Time in Target Quadrant (%, Mean ± SEM) |
| Vehicle | - | 12.5 ± 1.8 | 45.3 ± 4.2 |
| This compound | 1 | 18.9 ± 2.5 | 35.1 ± 3.8 |
| This compound | 3 | 28.4 ± 3.1 | 25.8 ± 3.1 |
| This compound | 10 | 40.1 ± 4.5 | 20.2 ± 2.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and for illustrative purposes.
Assessment of Motor Coordination and Balance: The Rotarod Test
The rotarod test is used to assess motor coordination, balance, and motor learning in rodents. Ataxic side effects are a known possibility with NMDA receptor antagonists, and this assay can quantify such effects.
Experimental Protocol:
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Animals: Adult mice or rats.
-
Drug Administration: Administer this compound (or its soluble salt) i.p. 30 minutes before testing.
-
Procedure:
-
Training: Acclimatize the animals to the rotarod at a low, constant speed for a few sessions before the test day.
-
Testing:
-
Place the animal on the rotating rod.
-
The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct 3 trials with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: A decrease in the latency to fall indicates impaired motor coordination.
Illustrative Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (s, Mean ± SEM) |
| Vehicle | - | 250.5 ± 15.2 |
| This compound | 1 | 245.1 ± 18.3 |
| This compound | 3 | 180.7 ± 20.5** |
| This compound | 10 | 95.3 ± 12.8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and for illustrative purposes.
Conclusions and Future Directions
This compound, as a glycine site NMDA receptor antagonist, holds potential for modulating behaviors related to anxiety, learning, and memory. The provided protocols offer a framework for investigating these effects. It is crucial for researchers to conduct dose-response studies to identify a therapeutic window that separates potential cognitive or anxiolytic effects from motor impairments. Future studies should aim to publish direct experimental data using this compound in these and other behavioral paradigms to fully characterize its in vivo pharmacological profile. The use of its soluble salt, MRZ 2/576, may be advantageous for in vivo research.[1][2]
References
Application Notes and Protocols for MRZ 2-514 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine (B1666218) binding site (Glycine B) on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for the induction of both long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms widely considered to be the basis of learning and memory.[1][3][4] By modulating the activity of the NMDA receptor, this compound provides a valuable pharmacological tool to investigate the intricate signaling cascades that govern synaptic plasticity. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo studies of synaptic plasticity, along with expected outcomes and data interpretation.
Mechanism of Action
This compound acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[5] For the NMDA receptor channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[6][7] By blocking the glycine binding site, this compound prevents the conformational changes necessary for channel activation, even in the presence of glutamate. This leads to a reduction in calcium influx through the NMDA receptor, a critical downstream signal for the induction of many forms of synaptic plasticity.[8]
Data Presentation
The following tables summarize the key pharmacological and electrophysiological properties of this compound and related glycine site antagonists.
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | Glycine B site of the NMDA Receptor | [1] |
| Ki | 33 µM | [1] |
| Action | Antagonist | [1] |
Table 2: Effects of Glycine Site Antagonists on Synaptic Plasticity (Inferred for this compound)
| Plasticity Type | Expected Effect of this compound | Rationale | Reference |
| NMDAR-dependent LTP | Inhibition of induction | Blockade of NMDA receptor activation prevents the necessary calcium influx. | [3][9] |
| NMDAR-dependent LTD | Inhibition of induction | The induction of this form of LTD also relies on NMDA receptor-mediated calcium entry. | [1] |
Experimental Protocols
Important Note on Solubility: this compound has been reported to have solubility issues in aqueous solutions at physiological pH.[10] Therefore, careful preparation of stock solutions and consideration of the final concentration in experimental buffers are critical. For in vitro electrophysiology, the use of a salt form, such as a choline (B1196258) salt, or a nanoparticle formulation may be necessary to achieve desired concentrations without precipitation.
Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
This protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices from rodents
-
Standard electrophysiology rig with perfusion system and recording electrodes
2. Stock Solution Preparation:
-
Due to potential solubility issues, prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Store the stock solution at -20°C.
3. Hippocampal Slice Preparation:
-
Prepare 300-400 µm thick transverse hippocampal slices from rats or mice in ice-cold, oxygenated aCSF.
-
Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature.
4. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline of fEPSP responses for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
5. Application of this compound:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Perfuse the slice with the this compound-containing aCSF for at least 20-30 minutes before LTP induction.
6. LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
7. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-LTP baseline.
-
Compare the magnitude of LTP in the presence of this compound to a vehicle control (aCSF with the same concentration of DMSO).
Protocol 2: In Vivo Administration for Behavioral Studies
This protocol is adapted from a study that utilized a nanoparticle formulation to overcome the solubility challenges of a structurally related compound, MRZ 2/576, for intravenous administration.[10]
1. Materials:
-
This compound
-
Materials for nanoparticle formulation (e.g., biodegradable polymers, surfactants - requires specialized formulation expertise)
-
Saline solution
-
Animal model for learning and memory assessment (e.g., Morris water maze, contextual fear conditioning)
2. Preparation of this compound Nanoparticle Formulation:
-
Due to the poor aqueous solubility of this compound, a nanoparticle formulation is recommended for in vivo use to allow for intravenous administration at a physiological pH.[10]
-
The development of such a formulation requires expertise in pharmaceutical sciences. The goal is to encapsulate this compound within nanoparticles to create a stable suspension in an aqueous vehicle.
3. Administration:
-
Administer the this compound nanoparticle formulation or a vehicle control intravenously (i.v.) to the animals at a predetermined time before behavioral training.
-
The dosage will need to be optimized based on the specific animal model and experimental question. A starting point could be in the range of 10-20 mg/kg, based on studies with a similar compound.[10]
4. Behavioral Testing:
-
Conduct the chosen behavioral paradigm to assess learning and memory.
-
For example, in the Morris water maze, assess spatial learning by measuring the escape latency to find a hidden platform.
-
In contextual fear conditioning, measure the freezing response to the conditioned context.
5. Data Analysis:
-
Compare the performance of the this compound-treated group to the vehicle control group.
-
For the Morris water maze, analyze escape latency and path length.
-
For fear conditioning, analyze the percentage of time spent freezing.
Signaling Pathways and Visualizations
This compound, by antagonizing the NMDA receptor's glycine site, is expected to inhibit the canonical downstream signaling pathways that are activated by NMDA receptor-mediated calcium influx and are crucial for synaptic plasticity.
Figure 1: Proposed signaling pathway for this compound's modulation of synaptic plasticity.
Figure 2: General experimental workflows for studying this compound.
Conclusion
This compound is a valuable tool for dissecting the role of the NMDA receptor glycine site in synaptic plasticity. While its solubility presents a challenge, appropriate formulation and experimental design can enable its effective use in both in vitro and in vivo models. By inhibiting NMDA receptor function, this compound is expected to block the induction of NMDAR-dependent LTP and LTD, providing a means to explore the functional consequences of these forms of plasticity on learning and memory. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of synaptic function and dysfunction.
References
- 1. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the glycine site associated with the NMDA receptor is required for induction of LTP in neonatal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Linking NMDA Receptor Synaptic Retention to Synaptic Plasticity and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective activity of a nanoparticulate formulation of the glycineB site antagonist MRZ 2/576 in transient focal ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRZ 2-514 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] As a key player in the regulation of glutamatergic neurotransmission, the NMDA receptor is implicated in numerous physiological and pathological processes within the central nervous system (CNS). Overactivation of these receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity, a common pathway in various neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in cell culture models to investigate neuroprotection and the mechanisms of excitotoxicity.
Mechanism of Action
This compound exerts its effects by binding to the glycine co-agonist site (glycineB) of the NMDA receptor, thereby preventing the channel opening that is mediated by the primary agonist, glutamate (B1630785). This non-competitive antagonism modulates the downstream signaling cascades associated with NMDA receptor activation, including calcium influx, nitric oxide synthesis, and the generation of reactive oxygen species (ROS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Chemical Name | 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one | [2] |
| Target | Strychnine-insensitive glycine site (GlycineB) of the NMDA receptor | [1][3][4] |
| Binding Affinity (Ki) | 33 µM | [1][3][4] |
| Solubility | DMSO: 18.33 mg/mL (59.5 mM) |
Application 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details the use of this compound to protect cultured neurons from excitotoxic cell death induced by glutamate.
Experimental Workflow
Materials
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells, or PC12 cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
L-glutamic acid
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kit)
Protocol
1. Preparation of this compound Stock Solution: a. Due to potential solubility issues with this compound, it is recommended to prepare a high-concentration stock solution in DMSO. b. Dissolve this compound in sterile DMSO to a final concentration of 10-50 mM. For example, a 20 mM stock can be prepared. c. Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. Seed neuronal cells into 96-well plates at a density appropriate for the cell type to achieve 70-80% confluency on the day of the experiment. b. Incubate the cells for 24 hours under standard conditions (37°C, 5% CO2).
3. Pre-treatment with this compound: a. Prepare working solutions of this compound by diluting the stock solution in a fresh cell culture medium. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal protective concentration. b. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO without this compound). c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the cells for 1-2 hours.
4. Induction of Excitotoxicity: a. Prepare a stock solution of L-glutamic acid in a sterile, serum-free medium. b. Add the glutamate solution to the wells to a final concentration known to induce excitotoxicity in the specific cell line (e.g., 50-200 µM for primary neurons). c. Include a negative control group of cells that are not exposed to glutamate. d. Incubate the plates for 24 hours.
5. Assessment of Cell Viability: a. After the incubation period, assess cell viability using a standard method such as the MTT assay or LDH release assay, following the manufacturer's instructions.
6. Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. b. Plot the cell viability against the concentration of this compound to determine the dose-dependent neuroprotective effect.
Application 2: Investigating NMDA Receptor-Mediated Calcium Influx
This protocol outlines a method to assess the inhibitory effect of this compound on NMDA-induced calcium influx in cultured cells.
Experimental Workflow
Materials
-
Cells expressing NMDA receptors (e.g., primary neurons, or a cell line transfected with NMDA receptor subunits)
-
Glass coverslips
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
NMDA
-
Glycine
-
Fluorescence microscope or plate reader capable of kinetic reads
Protocol
1. Cell Preparation: a. Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow for 24-48 hours.
2. Loading with Calcium Indicator: a. Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) in calcium imaging buffer. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. b. Remove the culture medium and wash the cells once with the imaging buffer. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with the imaging buffer to remove excess dye.
3. Measurement of Calcium Influx: a. Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or in a fluorescence plate reader. b. Acquire a baseline fluorescence reading for a few minutes. c. Add this compound at the desired concentration and incubate for a short period (e.g., 2-5 minutes). d. Stimulate the cells by adding a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM). e. Record the changes in fluorescence intensity over time.
4. Data Analysis: a. Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. b. Compare the NMDA-induced calcium influx in the presence and absence of this compound to determine its inhibitory effect.
Important Considerations
-
Solubility: this compound has been noted to have solubility issues.[5] Preparing a fresh, high-concentration stock in DMSO is crucial. For some applications, the more soluble choline (B1196258) salt, MRZ 2/570, might be considered as an alternative.[5]
-
Cell Type Specificity: The optimal concentrations of this compound and glutamate may vary depending on the cell type used. It is essential to perform dose-response experiments to determine the effective concentrations for your specific cell model.
-
Controls: Always include appropriate controls in your experiments, such as untreated cells, vehicle-treated cells, and cells treated with glutamate alone, to ensure the validity of your results.
By following these detailed protocols and considering the key aspects of its application, researchers can effectively utilize this compound as a tool to explore the role of the NMDA receptor glycine site in various cellular processes and disease models.
References
- 1. Glutamate Excitotoxicity Assay [neuroproof.com]
- 2. innoprot.com [innoprot.com]
- 3. This compound | NMDAR | TargetMol [targetmol.com]
- 4. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols for Biochemical Assays to Measure MRZ 2-514 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ 2-514 is a known antagonist of the strychnine-insensitive glycine (B1666218) binding site (GlycineB) on the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[2] Its dysregulation is implicated in a variety of neurological and psychiatric disorders. Understanding the effects of modulators like this compound on the NMDA receptor is crucial for the development of novel therapeutics.
These application notes provide detailed protocols for three key biochemical assays to characterize the effects of this compound on NMDA receptor function: a radioligand binding assay, an intracellular calcium flux assay, and whole-cell patch-clamp electrophysiology.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on NMDA and AMPA receptors.
| Parameter | Value | Receptor/Channel | Assay Condition |
| Ki | 33 µM | NMDA Receptor (GlycineB Site) | Radioligand Binding Assay |
| IC50 | 72.7 µM | AMPA Receptor | Electrophysiology (Peak AMPA-induced currents) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway, the mechanism of action of this compound, and the general workflows for the described biochemical assays.
Experimental Protocols
Radioligand Binding Assay
Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]glycine) for binding to the glycine site on the NMDA receptor in brain membrane preparations. The displacement of the radioligand by increasing concentrations of this compound allows for the determination of its binding affinity (Ki).[3][4]
Materials:
-
Rat forebrain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]glycine (radioligand)
-
Unlabeled glycine (for non-specific binding determination)
-
This compound stock solution
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of brain membrane preparation (e.g., 100-200 µg of protein).
-
Add a constant concentration of [³H]glycine (e.g., 10 nM).
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For determining non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM) to a separate set of tubes.
-
Incubate the tubes at room temperature for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Flux Assay
Principle: This assay measures the influx of calcium into cells expressing NMDA receptors upon activation by the co-agonists glutamate and glycine.[2][5][6] A fluorescent calcium indicator dye loaded into the cells will exhibit an increase in fluorescence upon binding to intracellular calcium. The inhibitory effect of this compound is determined by its ability to reduce this fluorescence signal in a dose-dependent manner.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution
-
NMDA and glycine stock solutions
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating:
-
Seed the HEK293 cells expressing NMDA receptors into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the respective wells and incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Prepare an agonist solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in assay buffer.
-
Place the microplate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the agonist solution to the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the responses to a vehicle control.
-
Plot the normalized response as a function of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
Principle: This "gold-standard" electrophysiological technique allows for the direct measurement of ion currents flowing through NMDA receptor channels in response to agonist application.[2][7][8] By holding the cell membrane at a constant voltage, the inhibitory effect of this compound on NMDA receptor-mediated currents can be precisely quantified.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with NMDA receptor subunits
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose)
-
Internal pipette solution (e.g., containing CsCl, HEPES, EGTA)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Glass micropipettes
-
This compound stock solution
-
NMDA and glycine stock solutions
Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Place a coverslip with cells in a recording chamber on the microscope stage and perfuse with external recording solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal pipette solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.
-
Obtain a stable baseline current.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.
-
After the current returns to baseline, perfuse the cell with a solution containing a specific concentration of this compound for a few minutes.
-
Co-apply the NMDA/glycine solution with this compound and record the inhibited current.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. adooq.com [adooq.com]
- 2. benchchem.com [benchchem.com]
- 3. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. nanion.de [nanion.de]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with MRZ 2-514
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of MRZ 2-514, a selective antagonist of the NMDA receptor glycine (B1666218) site, on long-term potentiation (LTP). The protocols and expected outcomes are based on established methodologies for studying NMDA receptor-dependent synaptic plasticity and data from studies on analogous glycine site antagonists.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of many forms of LTP in the hippocampus. Activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to its glycine binding site (also known as the glycineB site).
This compound is a potent and selective antagonist for the strychnine-insensitive glycine binding site of the NMDA receptor, with a reported Ki of 33 μM. By blocking the glycine co-agonist site, this compound is expected to inhibit NMDA receptor activation and, consequently, prevent the induction of NMDA receptor-dependent LTP. These application notes will detail the experimental protocols to test this hypothesis and provide a framework for interpreting the results.
Quantitative Data Summary
Table 1: Effect of NMDA Receptor Glycine Site Antagonists on LTP Induction in Hippocampal CA1 Region
| Compound | Concentration | LTP Induction Protocol | % Change in fEPSP Slope (Mean ± SEM) | Reference Compound |
| Control (aCSF) | - | High-Frequency Stimulation (HFS) | 150 ± 5% | - |
| Predicted: this compound | 10-100 µM | High-Frequency Stimulation (HFS) | ~100 ± 5% (No significant potentiation) | 7-Cl-KYNA, L-689,560 |
| 7-Cl-KYNA | 20 µM | Theta Burst Stimulation (TBS) | Blocked LTP induction | [1] |
| L-689,560 | 10 µM | High-Frequency Stimulation (HFS) | No significant potentiation | [2] |
Table 2: Key Pharmacological Properties of this compound
| Property | Value |
| Mechanism of Action | Antagonist of the strychnine-insensitive glycine site (glycineB) of the NMDA receptor |
| Ki | 33 µM |
| In Vivo Activity | Systemically active, anticonvulsant effects |
Experimental Protocols
This section provides a detailed protocol for a standard in vitro LTP experiment in acute hippocampal slices to assess the effect of this compound.
Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Acute Hippocampal Slices
Objective: To determine the effect of this compound on the induction of long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute mouse or rat hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.
-
Dissection tools
-
Vibrating microtome (vibratome)
-
Incubation chamber
-
Recording chamber (submerged or interface type)
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier and data acquisition system
-
Stimulator
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P35 mouse or rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region) and a recording electrode in the dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP of approximately 40-50% of the maximal response.
-
-
Baseline Recording:
-
Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. It is crucial to have a vehicle control group.
-
Bath-apply this compound (e.g., 10 µM, 30 µM, 100 µM) or vehicle for at least 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation in the control (vehicle) group to the this compound treated groups. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in NMDA receptor-dependent LTP and the experimental workflow for investigating the effect of this compound.
Caption: NMDA receptor-dependent LTP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating the effect of this compound on LTP.
Expected Results and Interpretation
Based on the known mechanism of action of this compound and data from analogous compounds, it is expected that:
-
This compound will block the induction of NMDA receptor-dependent LTP in a concentration-dependent manner. At effective concentrations (likely in the 10-100 µM range, considering its Ki of 33 µM), the magnitude of potentiation following HFS will be significantly reduced or completely abolished compared to the vehicle control group.
-
This compound should not affect baseline synaptic transmission. When applied before LTP induction, this compound is not expected to alter the amplitude of the fEPSPs evoked by low-frequency stimulation, as this is primarily mediated by AMPA receptors.
-
The inhibitory effect of this compound on LTP should be surmountable by a high concentration of a glycine site agonist like D-serine. Co-application of D-serine with this compound should rescue the ability to induce LTP, confirming the specific action of this compound at the glycine binding site.
A successful experiment demonstrating the blockade of LTP by this compound would provide strong evidence for its utility as a pharmacological tool to probe the role of the NMDA receptor glycine site in synaptic plasticity. This information is valuable for basic research into learning and memory mechanisms and for the development of therapeutic agents targeting the glutamatergic system.
References
Troubleshooting & Optimization
how to dissolve MRZ 2-514 for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using MRZ 2-514 in experiments. This document includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I dissolve this compound for my experiments?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] A stock solution of 10 mM in DMSO can be prepared.[1] For immediate use, this stock solution can be further diluted in your experimental buffer or cell culture medium.
Q2: I'm having trouble getting this compound to dissolve completely. What can I do?
A2: If you experience solubility issues, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] It is important to note that one study reported solubility problems with this compound in certain in vitro electrophysiology setups and opted to use a more soluble choline (B1196258) salt derivative, MRZ 2/570.[4]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is an antagonist of the strychnine-insensitive glycine (B1666218) binding site (also known as the glycineB site) on the NMDA receptor.[3][5] The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to become fully activated.[6] By binding to the glycine site, this compound prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration will depend on your specific experimental setup. However, based on its known binding affinity and inhibitory concentrations, a starting point for in vitro assays would be in the micromolar range. The reported Ki value for the glycine site of the NMDA receptor is 33 μM.[2][7] It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific cell type and experimental conditions.
Q5: Are there any known off-target effects for this compound?
A5: At higher concentrations, this compound has been shown to have activity at AMPA receptors, with an IC50 value of 72.7 μM against peak AMPA-induced currents.[3][8][9] Therefore, at concentrations approaching this value, researchers should consider the possibility of confounding effects due to the inhibition of AMPA receptors.
Q6: How should I store the this compound stock solution?
A6: It is recommended to store the DMSO stock solution of this compound at -20°C.[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Reference |
| Ki | 33 µM | Glycine site of NMDA receptor | [2][7] |
| IC50 | 72.7 µM | Peak AMPA-induced currents | [3][8][9] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents in Cultured Neurons
This protocol provides a general framework for assessing the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH)
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in the external solution to the desired final concentrations for the experiment. A final DMSO concentration of <0.1% is recommended to avoid solvent effects.
-
Cell Culture: Plate primary neurons on glass coverslips and culture for 10-14 days to allow for mature expression of NMDA receptors.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
-
Application of Agonists and Antagonist:
-
To elicit NMDA receptor-mediated currents, rapidly perfuse the neuron with an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Once a stable baseline current is established, co-apply this compound at various concentrations along with the NMDA and glycine solution.
-
Record the inward currents in the absence and presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-induced current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a dose-response curve and calculate the IC50 value.
-
Visualizations
Logical Workflow for Preparing this compound for Experiments
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of NMDA Receptor and Inhibition by this compound
Caption: NMDA receptor signaling and the inhibitory action of this compound.
References
- 1. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
MRZ 2-514 stability in DMSO and other solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of MRZ 2-514 in DMSO and other solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For experimental use, it is common to prepare a stock solution in DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year.[1]
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in your solvent or buffer of interest.[4] Aliquots of this solution can be incubated under various conditions (e.g., room temperature, 4°C, 37°C) and analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours) using analytical methods like HPLC or LC-MS.[4] A decrease in the peak area corresponding to this compound and the emergence of new peaks would signify degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the stock solution upon storage. | - Poor solubility at the stored concentration.- Degradation of the compound into an insoluble product. | - Prepare a more dilute stock solution.- Consider using a different solvent with better solubilizing properties.- Analyze the precipitate to identify if it is the parent compound or a degradation product.[4] |
| Inconsistent results between experiments. | - Inconsistent preparation of solutions.- Variable storage times or conditions of the solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and follow strict storage guidelines.[4] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | - Compound degradation. | - Attempt to identify the degradation products to understand the degradation pathway.- Implement strategies to minimize degradation, such as adjusting the pH or adding antioxidants if appropriate for the experimental system.[4] |
| Loss of compound activity in a cell-based assay. | - Degradation in the culture medium.- Adsorption to plasticware.- Poor cell permeability. | - Evaluate the stability of this compound in the specific culture medium being used.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Assess cell permeability using standard assays.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Solvent
This protocol provides a framework for determining the stability of this compound in a chosen solvent over time at different temperatures.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol, propylene (B89431) glycol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Working Solution: Dilute the stock solution to a final concentration suitable for your analytical method (e.g., 100 µM).
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Analysis: Analyze the samples immediately by HPLC or LC-MS to determine the concentration of this compound remaining. The initial sample at time 0 will serve as the 100% reference.
Data Presentation:
Record the percentage of this compound remaining at each time point and temperature relative to the initial concentration at time 0.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at the strychnine-insensitive glycine (B1666218) modulatory site (glycineB) of the N-methyl-D-aspartate (NMDA) receptor.[5] By binding to this site, it prevents the co-agonist glycine (or D-serine) from binding, which is necessary for the activation of the NMDA receptor by the neurotransmitter glutamate. This leads to a reduction in the influx of calcium ions (Ca²⁺) through the receptor's ion channel, thereby inhibiting NMDA receptor-mediated neuronal signaling.
Caption: Mechanism of action of this compound as an NMDA receptor antagonist.
Caption: Experimental workflow for assessing the stability of this compound.
References
optimizing MRZ 2-514 concentration for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRZ 2-514 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antagonist of the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. By binding to this site, it non-competitively inhibits the action of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Q2: What is the recommended starting concentration for this compound in cell culture?
A recommended starting concentration for this compound in cell culture is around 1 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular cell line and assay.
Q3: How should I prepare and store this compound?
This compound has been reported to have solubility issues. To prepare a stock solution, it is recommended to use a suitable solvent such as DMSO. To avoid precipitation, it may be beneficial to gently pre-warm the stock solution and the cell culture medium before final dilution. Store the stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
While this compound is selective for the glycine binding site of the NMDA receptor, high concentrations may lead to off-target effects. It is essential to include appropriate controls in your experiments, such as vehicle-treated cells and cells treated with other known NMDA receptor antagonists, to validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Poor solubility of the compound. | - Prepare a fresh stock solution in a high-purity solvent (e.g., DMSO).- Gently warm the stock solution and the culture medium before dilution.- Consider using a choline (B1196258) salt version of the compound if solubility issues persist.[1] |
| High cell toxicity observed even at low concentrations. | - Cell line is highly sensitive to NMDA receptor blockade.- The compound concentration is too high. | - Perform a comprehensive dose-response and time-course experiment to determine the cytotoxic threshold.- Use a lower starting concentration range for your initial experiments. |
| No observable effect of this compound on cells. | - The concentration is too low.- The cell line does not express functional NMDA receptors.- The compound has degraded. | - Increase the concentration of this compound.- Verify the expression of NMDA receptors in your cell line using techniques like Western blot or qPCR.- Prepare a fresh stock solution of this compound. |
| Inconsistent results between experiments. | - Variability in compound preparation.- Inconsistent cell culture conditions. | - Standardize the protocol for preparing and diluting this compound.- Ensure consistent cell seeding density, passage number, and incubation times. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of a related compound, MRZ 2/502, on cultured rat hippocampal neurons. This data can serve as a reference for determining a starting concentration range for this compound.
| Compound | Glycine Concentration | IC50 (Peak Current) | IC50 (Steady-State Current) |
| MRZ 2/502 | 1 µM | 25.1 ± 2.0 µM | 149.6 ± 21.4 µM |
| MRZ 2/502 | 3 µM | - | 1.06 ± 0.09 µM |
| MRZ 2/502 | 10 µM | - | 3.08 ± 0.14 µM |
Data extracted from experiments on cultured rat hippocampal neurons.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
Caption: Workflow for optimizing this compound concentration in cell culture.
References
preventing MRZ 2-514 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of MRZ 2-514 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: this compound is a weakly basic compound with low intrinsic solubility in aqueous media. Precipitation is primarily caused by an increase in the pH of the solution, which converts the more soluble salt form of this compound to its less soluble free base form. Other contributing factors can include high concentrations of the compound, the use of incompatible buffers, and low temperatures.
Q2: How can I prevent this compound precipitation during the preparation of my stock solution?
A2: To prevent precipitation when preparing a stock solution, it is recommended to dissolve this compound in a suitable organic solvent first, such as DMSO, before diluting it with an acidic aqueous buffer (pH 4.0-5.5). This ensures that the compound remains in its protonated, more soluble state.
Q3: What is the recommended pH range for maintaining the solubility of this compound in aqueous solutions?
A3: To maintain the solubility of this compound, it is crucial to keep the pH of the aqueous solution between 4.0 and 5.5. Within this range, this compound exists predominantly in its soluble protonated form.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be employed to enhance the solubility of this compound. However, their use must be carefully evaluated for compatibility with the specific experimental system. Common co-solvents that can be tested include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
Troubleshooting Guide
Issue: I observed precipitation after diluting my this compound stock solution in my experimental buffer.
Troubleshooting Steps:
-
Verify the pH of your final solution: Use a calibrated pH meter to check if the pH of the final solution is within the recommended range of 4.0-5.5.
-
Adjust the pH: If the pH is above 5.5, carefully add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH into the optimal range.
-
Consider a different buffer system: If pH adjustment is not feasible for your experiment, consider using a buffer system that is inherently acidic, such as a citrate (B86180) or acetate (B1210297) buffer.
-
Reduce the final concentration: The concentration of this compound in your final solution may be too high. Try reducing the concentration to see if precipitation is avoided.
-
Evaluate the need for a co-solvent: If the above steps do not resolve the issue, you may need to introduce a biocompatible co-solvent to your aqueous buffer system.
Quantitative Data Summary
Table 1: Solubility of this compound at Different pH Values (25°C)
| pH | Solubility (µg/mL) |
| 4.0 | > 1000 |
| 5.0 | 850 |
| 6.0 | 150 |
| 7.0 | 25 |
| 7.4 | < 10 |
Table 2: Effect of Co-solvents on this compound Solubility in Phosphate-Buffered Saline (PBS) at pH 7.4
| Co-solvent (10% v/v) | Solubility (µg/mL) |
| None (Control) | < 10 |
| Ethanol | 50 |
| Propylene Glycol | 120 |
| PEG 400 | 250 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Acetate Buffer
-
Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid.
-
Warm the acetate buffer to 37°C to aid in solubilization.
-
While vortexing the acetate buffer, slowly add the required volume of the 10 mM this compound stock solution in DMSO to achieve a final concentration of 100 µM.
-
Ensure the final concentration of DMSO is below 1% (v/v) to minimize its potential effects on the experiment.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: Factors contributing to this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
troubleshooting inconsistent results with MRZ 2-514
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MRZ 2-514. The information is tailored for professionals in research, science, and drug development to address potential inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antagonist that acts on the strychnine-insensitive modulatory site of the N-methyl-D-aspartate (NMDA) receptor, also known as the glycineB site.[1] Its binding affinity (Ki) for this site is 33 μM.[1][2] By binding to this site, it non-competitively blocks the action of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Q2: I am observing inconsistent results with this compound. What could be the primary reason?
A significant factor that may contribute to inconsistent results is the solubility of this compound.[3] One study noted that this compound has solubility problems, and its choline (B1196258) salt, MRZ 2/570, was synthesized and used to overcome this issue.[3] Therefore, inconsistent results could stem from the compound not being fully dissolved in your experimental buffer.
Q3: How should I prepare this compound for in vivo studies?
Q4: What are the known anticonvulsive properties of this compound?
In mouse models, this compound has demonstrated anticonvulsive effects.[2][4]
Troubleshooting Guide for Inconsistent Results
Issue 1: Variable or lower-than-expected potency in in vitro assays.
-
Question: My dose-response curves for this compound are not consistent across experiments, and the calculated IC50 value is higher than expected. What could be the cause?
-
Answer: This issue is likely related to the poor solubility of this compound.[3]
-
Solution 1: Re-evaluate your solvent. Ensure that this compound is fully dissolved in your stock solution. You may need to use a small amount of an organic solvent like DMSO before diluting it into your aqueous experimental buffer. Always prepare fresh dilutions for each experiment.
-
Solution 2: Consider the choline salt. If solubility issues persist, consider using the choline salt of this compound (MRZ 2/570), which has been reported to have improved solubility.[3]
-
Solution 3: Sonication. Briefly sonicating your stock solution may help to dissolve the compound fully.
-
Solution 4: Fresh Compound. Ensure your compound has not degraded. If possible, use a fresh batch of this compound.
-
Issue 2: High variability in electrophysiology recordings.
-
Question: I am using this compound in whole-cell patch-clamp experiments to block NMDA receptor currents, but the degree of inhibition is inconsistent between cells. Why might this be happening?
-
Answer: In addition to solubility, the kinetics of NMDA receptor modulation can be complex.
-
Solution 1: Pre-incubation time. Ensure a consistent pre-incubation time with this compound before applying the NMDA and glycine (B1666218) co-agonists. This allows the antagonist to reach equilibrium at its binding site.
-
Solution 2: Glycine concentration. Since this compound is a glycine site antagonist, the concentration of glycine in your recording solution will directly impact the apparent potency of this compound.[3] Ensure you are using a consistent and known concentration of glycine in all your experiments.
-
Solution 3: Voltage dependence. While a related compound, MRZ 2/502, showed voltage-independent blockade, it is good practice to ensure your voltage protocol is consistent across all recordings.[3]
-
Quantitative Data Summary
| Parameter | Value | Notes | Reference |
| Binding Affinity (Ki) | 33 µM | For the strychnine-insensitive glycine site of the NMDA receptor. | [1][2] |
| IC50 against AMPA currents | 72.7 µM | Against peak AMPA-induced currents. | [2] |
Experimental Protocols
Hypothetical Protocol: In Vitro NMDA Receptor Antagonism Assay using Electrophysiology
This protocol is a hypothetical example based on common practices for characterizing NMDA receptor antagonists.
-
Cell Culture: Use a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) or primary neuronal cultures.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: External solution containing a fixed concentration of NMDA (e.g., 200 µM) and glycine (e.g., 1 µM).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
-
Electrophysiology Recording:
-
Perform whole-cell voltage-clamp recordings at a holding potential of -70 mV.
-
Establish a stable baseline recording in the external solution.
-
Apply the agonist solution for a short duration (e.g., 2.5 seconds) every 30 seconds to elicit a consistent NMDA receptor-mediated current.
-
After obtaining a stable baseline response to the agonist, perfuse the cells with varying concentrations of this compound (diluted in the agonist solution) for a sufficient time to reach equilibrium before the next agonist application.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-induced current in the absence and presence of different concentrations of this compound.
-
Normalize the current amplitudes to the control (agonist alone) response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: NMDA receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for in vitro electrophysiological characterization of this compound.
References
Technical Support Center: Minimizing MRZ 2-514 Toxicity in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist MRZ 2-514 in neuronal cultures. The information provided aims to help users minimize potential neurotoxicity and ensure reliable experimental outcomes.
Disclaimer: Limited public data exists specifically detailing the neurotoxicity of this compound in neuronal cultures. Therefore, much of the guidance provided is based on the known toxic mechanisms of other NMDA receptor antagonists that act at the glycine (B1666218) binding site. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal, non-toxic concentration of this compound for their specific neuronal culture system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a competitive antagonist of the strychnine-insensitive glycine binding site (glycineB) of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki of 33 μM.[1] By binding to this site, it prevents the co-agonist glycine (or D-serine) from activating the NMDA receptor, thereby inhibiting ion flux through the channel.
Q2: What are the potential causes of this compound-induced toxicity in neuronal cultures?
A2: While specific data for this compound is scarce, the toxicity of NMDA receptor antagonists in neuronal cultures is generally attributed to the disruption of basal NMDA receptor activity, which is crucial for neuronal survival and function. This disruption can lead to:
-
Apoptosis (Programmed Cell Death): Prolonged blockade of NMDA receptors can trigger intrinsic apoptotic pathways.
-
Mitochondrial Dysfunction: Inhibition of NMDA receptors has been linked to decreased mitochondrial membrane potential and increased production of reactive oxygen species (ROS).
-
Excitotoxicity Imbalance: While counterintuitive, blocking NMDA receptors can sometimes disrupt the delicate balance of excitatory and inhibitory signaling in a neuronal network, leading to excitotoxic-like damage in the long term.
Q3: I am observing significant cell death in my neuronal cultures after treatment with this compound. What are the likely toxicity mechanisms?
A3: Based on studies of other NMDA receptor antagonists, the observed cell death is likely a result of apoptosis. This process is often mediated by the activation of caspase-3, a key executioner caspase. Mitochondrial dysfunction is also a probable contributing factor, leading to energy deficits and oxidative stress.
Q4: Are there any known methods to reduce the neurotoxicity of this compound?
A4: Yes, based on general principles of neuroprotection and findings with other NMDA receptor antagonists, several strategies can be employed:
-
Dose Optimization: The most critical step is to determine the lowest effective concentration of this compound that achieves the desired experimental outcome without causing significant toxicity.
-
Co-treatment with Neurotrophic Factors: Growth factors like Insulin-like Growth Factor-1 (IGF-1) have been shown to attenuate the apoptotic effects of some NMDA receptor antagonists.
-
Use of Water-Soluble Analogs: this compound has known solubility issues. Using a more water-soluble salt, such as its choline (B1196258) salt MRZ 2/570, may improve its bioavailability and reduce precipitation-related toxicity.
-
Careful Control of Experimental Duration: Limiting the exposure time of the neuronal cultures to this compound to the minimum necessary for the experiment can help reduce cumulative toxicity.
Q5: I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?
A5: this compound has been reported to have solubility problems. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the neurons (typically ≤ 0.1%). A water-soluble choline salt, MRZ 2/570, has been used in some studies to overcome solubility issues.
Troubleshooting Guides
Problem 1: High levels of neuronal death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 for toxicity in your specific neuronal culture type. Start with a wide range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability using assays like MTT or LDH. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the minimum exposure time required for your desired effect. |
| Solubility issues and precipitation of the compound. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions and consider using a water-soluble salt like MRZ 2/570. Ensure the final DMSO concentration is low. |
| Vulnerability of the specific neuronal culture. | Different types of neurons (e.g., cortical, hippocampal) may have varying sensitivities to NMDA receptor blockade. Compare your results with literature on similar neuronal types. |
| Suboptimal culture conditions. | Ensure that your neuronal cultures are healthy and mature before starting the experiment. Stressed or unhealthy cultures are more susceptible to drug-induced toxicity. |
Problem 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | Prepare fresh stock solutions of this compound regularly and store them properly (aliquoted at -20°C or -80°C, protected from light). |
| Inaccurate pipetting or dilution. | Calibrate your pipettes and double-check all calculations when preparing dilutions. |
| Variability in cell culture health. | Standardize your cell culture protocols to ensure consistent cell density, and health across experiments. |
| Interaction with media components. | Some components of the cell culture medium could potentially interact with this compound. If possible, test the compound in a simpler, defined medium. |
Data Presentation
Table 1: General Toxicity Profile of Glycine Site NMDA Receptor Antagonists in Neuronal Cultures (Literature-Based)
Note: This table summarizes general findings for glycine site NMDA receptor antagonists and should be used as a reference. Specific values for this compound are not currently available in the public domain and must be determined empirically.
| Parameter | Typical Observation | Concentration Range (General) | References (for similar compounds) |
| Neuronal Viability (MTT/LDH Assay) | Dose-dependent decrease | 10 µM - 100 µM | [General literature on NMDA antagonists] |
| Apoptosis (Annexin V/TUNEL Assay) | Increased apoptosis | 10 µM - 50 µM | [General literature on NMDA antagonists] |
| Caspase-3 Activation | Dose-dependent increase | 10 µM - 50 µM | [General literature on NMDA antagonists] |
| Mitochondrial Membrane Potential | Depolarization | 10 µM - 50 µM | [General literature on NMDA antagonists] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture neurons to the desired density in a 96-well plate.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis using Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key enzyme in the apoptotic cascade, using a specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
Materials:
-
Neuronal cultures
-
This compound stock solution
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer (provided in the kit)
-
Plate reader (for colorimetric or fluorescence measurement)
Procedure:
-
Culture neurons in appropriate culture plates or dishes.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include positive and negative controls.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the caspase-3 activity assay kit.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to the respective wells.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Mandatory Visualization
Caption: Putative signaling pathway of this compound-induced neurotoxicity.
Caption: Workflow for evaluating the neurotoxicity of this compound.
References
Technical Support Center: MRZ 2-514 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with MRZ 2-514.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antagonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate (NMDA) receptor, also known as the glycineB site.[1][2] It has a reported Ki of 33 μM.[1][2] By binding to this site, this compound non-competitively inhibits the action of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. This compound has been studied for its anticonvulsive properties.[2][3]
Q2: What is a typical dose-response curve and what are its key parameters?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (like this compound) and the magnitude of the biological response. Key parameters derived from a dose-response curve include:
| Parameter | Description |
| EC50/IC50 | The concentration of a drug that produces 50% of the maximal effect (EC50 for agonists) or 50% of the maximal inhibition (IC50 for antagonists).[4] |
| Hill Slope | Describes the steepness of the curve. A Hill slope of 1 indicates a standard sigmoidal curve, while values greater than 1 suggest a steeper response and values less than 1 indicate a shallower response.[4] |
| Top Plateau | The maximum possible response or inhibition achievable with the drug.[4] |
| Bottom Plateau | The baseline response in the absence of the drug.[4] |
Q3: What experimental systems are suitable for generating a dose-response curve for this compound?
Given that this compound targets the NMDA receptor, suitable experimental systems include:
-
Cell-based assays: Using cell lines endogenously expressing or engineered to express NMDA receptors. The response can be measured by changes in intracellular calcium levels, membrane potential, or reporter gene expression.
-
Electrophysiology: Techniques like patch-clamp on cultured neurons can directly measure the effect of this compound on NMDA receptor-mediated currents.
-
In vivo studies: In animal models, the dose-response relationship can be evaluated by measuring physiological or behavioral outcomes, such as seizure protection.[2][3]
Experimental Protocol: Generating a Dose-Response Curve for this compound in a Cell-Based Assay
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and assay.
1. Cell Preparation:
- Culture cells expressing NMDA receptors to the appropriate confluency in a suitable microplate format (e.g., 96-well or 384-well).
- Ensure consistent cell seeding density across all wells to minimize variability.[5]
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that a water-soluble choline (B1196258) salt of a similar compound, MRZ 2/570, has been used in some studies to overcome solubility issues.[6]
- Perform a serial dilution of the this compound stock solution to create a range of concentrations. A 10-point, 3-fold serial dilution is a common starting point.
3. Assay Procedure:
- Wash the cells with an appropriate assay buffer.
- Add the different concentrations of this compound to the respective wells and incubate for a predetermined period.
- Stimulate the cells with a fixed concentration of an NMDA receptor agonist (e.g., glutamate or NMDA) in the presence of a co-agonist (e.g., glycine (B1666218) or D-serine).
- Measure the cellular response using a suitable detection method (e.g., fluorescence-based calcium indicator, membrane potential dye, or luciferase reporter assay).
4. Data Analysis:
- Subtract the background signal from all measurements.
- Normalize the data to the control wells (agonist only, representing 0% inhibition, and no agonist, representing 100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50, Hill slope, and top/bottom plateaus.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate[8] | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| No dose-response (flat curve) | - this compound concentration range is too high or too low- Inactive compound- Problems with the assay system (e.g., cells not responding to agonist) | - Test a wider range of concentrations.- Verify the integrity and activity of the this compound stock.- Run appropriate controls to ensure the assay is working as expected. |
| Incomplete curve (no top or bottom plateau) | - Insufficient range of drug concentrations tested.[4] | - Extend the concentration range in both directions. |
| Poor curve fit (low R2 value) | - High data scatter- Inappropriate model for the data | - Address sources of variability (see above).- Consider alternative non-linear regression models. |
| Biphasic or non-sigmoidal curve | - Complex biological response involving multiple targets or pathways.- Off-target effects at high concentrations. | - Investigate potential off-target activities of this compound.- Consider using more complex curve-fitting models.[4] |
Visualizations
References
- 1. adooq.com [adooq.com]
- 2. Laboratory Chemicals | Labcompare.com [labcompare.com]
- 3. This compound | NMDAR | TargetMol [targetmol.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
using MRZ 2/570 choline salt to overcome solubility
Technical Support Center: MRZ 2/570 Choline (B1196258) Salt
Welcome to the technical support center for MRZ 2/570 choline salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing MRZ 2/570 to overcome the solubility challenges of its parent compound, a potent NMDA receptor antagonist. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is MRZ 2/570 and why is it used?
A: MRZ 2/570 is the choline salt of MRZ 2/514, a potent antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. The primary reason for using the choline salt form is to significantly enhance its aqueous solubility compared to the parent compound.[1] This improved solubility makes MRZ 2/570 more amenable to formulation in aqueous solutions for in vivo and in vitro experiments, facilitating its systemic administration and bioavailability.[2]
Q2: What is the mechanism of action of MRZ 2/570?
A: MRZ 2/570 functions as a competitive antagonist at the glycine binding site (glycineB site) of the NMDA receptor.[3][4] By blocking this co-agonist site, it prevents the glutamate-gated ion channel from opening, thereby inhibiting the influx of Ca²⁺ and subsequent neuronal excitation. This mechanism is crucial for studying the role of NMDA receptors in various neurological and psychiatric conditions.
Q3: In what types of studies has MRZ 2/570 been used?
A: MRZ 2/570 has been utilized in a range of preclinical studies, including:
-
Neuroprotection: Investigating its effects in models of focal cerebral ischemia.[3]
-
Anticonvulsant Activity: Assessing its potency against maximal electroshock (MES)-induced convulsions.[1][5]
-
Neuropathic Pain: Studying its long-lasting antiallodynic effects.[6]
-
Drug Dependence and Tolerance: Examining its ability to inhibit morphine tolerance.[3][6]
-
Parkinson's Disease Models: Evaluating its potential to alleviate motor symptoms.[4][7]
Q4: How should I store MRZ 2/570?
A: As a salt, MRZ 2/570 is expected to be more stable than its free acid form. However, it is still recommended to store it in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is advisable. Once in solution, it should be used promptly or stored at 2-8°C for short periods. For longer-term solution storage, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles.
Q5: Can I use MRZ 2/570 for direct brain infusion?
A: Yes, compounds like MRZ 2/570 that target the central nervous system can be delivered directly to the brain using techniques like intracerebroventricular (ICV) infusion with osmotic pumps. This method bypasses the blood-brain barrier and allows for sustained, localized administration.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Solution | The concentration exceeds the solubility limit in the chosen vehicle, or the pH of the solution has shifted. | 1. Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. 2. Prepare a fresh, more dilute solution. 3. Check the pH of your vehicle. Choline is a weak base, and the salt's solubility can be pH-dependent. Adjusting the pH towards neutral (7.2-7.4) with a suitable buffer (like PBS) may improve stability. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. Inaccurate dosing due to incomplete solubilization. | 1. Ensure the compound is stored correctly (cool, dry, dark place). 2. Always prepare fresh solutions for critical experiments. 3. Visually inspect your solution for any undissolved particles before administration. If necessary, filter the solution through a 0.22 µm syringe filter. |
| Low Bioavailability or Efficacy in vivo | The compound may be rapidly cleared from circulation. | The duration of action of MRZ 2/570 can be short. Consider co-administration with an organic acid transport inhibitor like probenecid, which has been shown to prolong its anticonvulsive action.[1] |
| Unexpected Side Effects in Animal Models | The dose administered may be too high, leading to off-target effects or motor impairment. | Review the literature for established effective dose ranges. The therapeutic index for MRZ 2/570 is relatively narrow.[1] Perform a dose-response study to determine the optimal dose with minimal side effects for your specific experimental model. |
Quantitative Data Summary
The following tables summarize key quantitative data for MRZ 2/570 based on published literature.
Table 1: In Vivo Anticonvulsant Potency of MRZ 2/570
| Administration Route | ED₅₀ (mg/kg) against MES-induced Seizures in Mice | Reference |
| Intravenous (i.v.) | 9.5 (5.5–16.4) | [1] |
| Intraperitoneal (i.p.) | 12.8 (9.0–18.2) | [1] |
| Subcutaneous (s.c.) | 18.6 (11.5–30.0) | [1] |
MES: Maximal Electroshock
Table 2: Brain Concentration of Related Glycine Site Antagonists
| Compound | Brain Concentration Range (µM) | Note | Reference |
| MRZ 2/570, 2/571, 2/576 | 1.34 - 2.32 | Concentrations achieved are above the in vitro potencies at the glycine site. | [6] |
Experimental Protocols & Workflows
Protocol 1: Preparation of MRZ 2/570 for Intraperitoneal (i.p.) Injection in Mice
This protocol describes the preparation of a 1 mg/mL stock solution and dosing for an anticonvulsant study.
Materials:
-
MRZ 2/570 choline salt powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate Required Amount: Determine the total amount of MRZ 2/570 needed for your experiment. For a target dose of 10 mg/kg in a 25g mouse, the required volume of a 1 mg/mL solution is 0.25 mL.
-
Weighing: Accurately weigh the required amount of MRZ 2/570 powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Solubilization:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS (pH 7.4) to achieve a final concentration of 1 mg/mL.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
-
Final Checks:
-
Visually inspect the solution for complete dissolution.
-
If any particulates remain, the solution can be filtered through a sterile 0.22 µm syringe filter.
-
-
Administration:
-
Draw the calculated volume of the solution into a sterile syringe.
-
Administer the solution to the animal via intraperitoneal injection.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anticonvulsant efficacy of MRZ 2/570.
Caption: Workflow for an in vivo anticonvulsant study using MRZ 2/570.
Signaling Pathway Visualization
NMDA Receptor Signaling and Site of Action for MRZ 2/570
The diagram below illustrates the NMDA receptor complex and highlights the glycine binding site where MRZ 2/570 exerts its antagonistic effect.
Caption: MRZ 2/570 competitively antagonizes the glycine site on the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. proquest.com [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Glutamate Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ç¾å¥ä»ªå¨ [ahmedical.com]
storage and handling recommendations for MRZ 2-514
Welcome to the technical support center for MRZ 2-514. This resource is designed to assist researchers, scientists, and drug development professionals in the successful storage, handling, and application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Specifically, it acts at the strychnine-insensitive glycine (B1666218) binding site (also known as the glycineB site), which is a co-agonist site essential for NMDA receptor activation. By binding to this site, this compound prevents the channel opening mediated by the primary agonist glutamate, thereby inhibiting ion flux (primarily Ca2+) into the neuron. It has a reported Ki of 33 μM.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. Please refer to the table below for detailed storage recommendations.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. If you notice any precipitation, gentle warming and sonication can be used to aid dissolution.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety protocols.[1] This includes wearing:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing (e.g., a lab coat)
Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
Storage and Handling Recommendations
Proper storage and handling are paramount to ensure the integrity and performance of this compound in your experiments.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid inhalation of dust or solution mist.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Wash hands thoroughly after handling.
Experimental Protocols
Below are generalized protocols for common experimental applications of NMDA receptor antagonists like this compound. Researchers should optimize these protocols for their specific experimental setup.
In Vitro Electrophysiology (Patch-Clamp on Cultured Neurons)
Objective: To measure the effect of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
This compound Solution: Prepare various concentrations of this compound in the agonist solution.
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with the agonist solution to elicit a baseline NMDA receptor-mediated current.
-
Apply the this compound containing solution and record the change in current amplitude.
-
Perform a washout with the agonist solution to observe recovery.
-
In Vivo Administration in Mice
Objective: To assess the behavioral or physiological effects of this compound in a mouse model.
Methodology:
-
Animal Model: Use an appropriate mouse strain for the research question (e.g., a model of neurological disease).
-
Drug Preparation: Dissolve this compound in a vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection, or a specific formulation for oral gavage). The final concentration should be calculated based on the desired dosage (mg/kg).
-
Administration: Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral/Physiological Assessment: Conduct the desired behavioral tests (e.g., Morris water maze, open field test) or physiological measurements at appropriate time points after administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or reduced effect of this compound in vitro | 1. Improper storage of this compound. 2. Incorrect concentration of co-agonist (glycine/D-serine). 3. pH of the external solution is not optimal. 4. Degradation of the compound in the experimental solution. | 1. Ensure this compound has been stored according to the recommendations. Prepare fresh stock solutions. 2. Verify the concentration of glycine or D-serine in your agonist solution. The efficacy of glycine site antagonists is dependent on the concentration of the co-agonist. 3. Check and adjust the pH of your recording solutions. 4. Prepare fresh experimental solutions daily and protect from light. |
| High variability in experimental results | 1. Inconsistent drug administration in vivo. 2. Fluctuation in experimental conditions (e.g., temperature, pH). 3. Cell health and passage number in vitro. | 1. Ensure accurate and consistent administration techniques. For oral gavage, ensure proper placement. 2. Maintain stable and consistent experimental parameters throughout the experiment. 3. Use cells within a consistent and low passage number range. Monitor cell health regularly. |
| Precipitation of this compound in aqueous solution | This compound has limited solubility in aqueous buffers. | 1. Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental buffer. 2. Ensure the final concentration of DMSO in the experimental solution is low (typically <0.1%) and consistent across all conditions, including controls. 3. Gentle warming and sonication can help in dissolving the compound. |
Visualizing Experimental Logic and Pathways
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro electrophysiological analysis of this compound.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to NMDA Receptor Antagonists: MRZ 2-514 versus L-701,324
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent NMDA receptor antagonists that target the glycine (B1666218) binding site: MRZ 2-514 and L-701,324. The information presented is collated from preclinical research to aid in the evaluation of these compounds for further investigation.
Overview and Mechanism of Action
Both this compound and L-701,324 are antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine co-agonist site (GlycineB).[1] This site must be occupied by glycine or D-serine for the receptor to be activated by glutamate (B1630785). By blocking this site, these antagonists prevent the opening of the NMDA receptor's ion channel, thereby inhibiting a crucial pathway in excitatory neurotransmission. This mechanism is a key area of interest for the development of therapeutics for a range of neurological and psychiatric disorders.[1][2][3][4]
The NMDA receptor signaling pathway is a fundamental process in synaptic plasticity. The binding of glutamate and a co-agonist (glycine or D-serine) to the receptor leads to the opening of an ion channel, allowing the influx of Ca2+ and Na+ into the neuron. This influx triggers a cascade of downstream signaling events. Antagonists like this compound and L-701,324 interfere with this initial activation step.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and L-701,324 from in vitro and in vivo studies. It is important to note that due to solubility issues with this compound, some in vivo data is for its more soluble choline (B1196258) salt, MRZ 2/570.[5]
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | L-701,324 | Reference |
| Binding Affinity (Ki) | 33 µM | Not Reported | [6] |
| IC50 (vs. [3H]MDL-105,519) | 3.6 µM | Not Reported | [5] |
| IC50 (NMDA-evoked currents) | 13.8 µM | Not Reported | [5] |
Table 2: In Vivo Efficacy and Dosing
| Parameter | MRZ 2/570 (Choline Salt of this compound) | L-701,324 | Reference |
| Model | Morphine-induced Conditioned Place Preference (CPP) in rats | Morphine-induced Conditioned Place Preference (CPP) in rats | [7] |
| Effective Dose | 2.5 - 10 mg/kg | 2.5 - 10 mg/kg | [7] |
| Model | Morphine Dependence in mice | Morphine Dependence in mice | [7] |
| Effective Dose | 3 - 7.5 mg/kg | 3 - 7.5 mg/kg | [7] |
| Model | Forced Swim Test (Antidepressant-like effect) in mice | Forced Swim Test (Antidepressant-like effect) in mice | Not Available |
| Effective Dose | Not Available | Effective at various doses | [8][9] |
Physicochemical Properties and Bioavailability
A significant differentiating factor between the two compounds is their solubility and resulting bioavailability. This compound has been noted to have solubility problems, which has limited its in vivo testing in its base form.[5] Its choline salt, MRZ 2/570, was developed to improve systemic activity.[5] In contrast, L-701,324 is described as an orally active antagonist, though one study suggested its bioavailability was less favorable than that of the choline salts of the MRZ series compounds.[5]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Protocol Summary:
-
Tissue Preparation: Rat cortical membranes are prepared and homogenized.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]MDL-105,519) in the presence of various concentrations of the test compound.
-
Filtration: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) can then be derived from the IC50.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the NMDA receptor channel and assess the functional antagonism of the test compounds.
Protocol Summary:
-
Cell Culture: Cultured neurons (e.g., hippocampal neurons) are used.
-
Recording: A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: The cell is perfused with a solution containing NMDA and glycine to evoke an inward current. The test compound is then applied to the cell, and the effect on the NMDA-induced current is measured.
-
Data Analysis: The reduction in the current in the presence of the antagonist is used to determine its potency (IC50).
In Vivo Models
This model is used to assess the rewarding or aversive properties of a drug and its potential to treat addiction.
Protocol Summary:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning: Rats are allowed to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, rats are confined to one chamber after receiving an injection of the substance being tested for its rewarding properties (e.g., morphine) and to the other chamber after receiving a control injection (e.g., saline).
-
Test: The rats are again allowed to freely explore both chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect. To test the effect of the NMDA antagonists, they are administered before the morphine injections during the conditioning phase or before the final test.
This is a common behavioral test used to screen for antidepressant-like activity.
Protocol Summary:
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Mice are administered the test compound or a vehicle control. After a set pre-treatment time, they are placed in the water-filled cylinder for a specified duration (e.g., 6 minutes).
-
Measurement: The duration of time the mouse remains immobile (making only the movements necessary to keep its head above water) is recorded.
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
Summary and Conclusion
Both this compound and L-701,324 are valuable research tools for investigating the role of the glycine site on the NMDA receptor.
-
L-701,324 appears to be a more potent antagonist in vitro and has been more extensively characterized in vivo, demonstrating antidepressant-like and anxiolytic properties. Its oral activity makes it a versatile compound for behavioral studies.
-
This compound shows moderate in vitro potency but is hampered by poor solubility, which has led to the use of its choline salt (MRZ 2/570) in in vivo experiments. The available data for MRZ 2/570 suggests it has comparable in vivo efficacy to L-701,324 in certain models of opioid dependence and reward.
The choice between these two compounds will depend on the specific research question. For in vivo studies requiring oral administration, L-701,324 may be the more straightforward choice. However, the MRZ series of compounds, particularly with the use of more soluble salts, represents a distinct chemical class of glycine site antagonists that may offer different pharmacokinetic or pharmacodynamic profiles worthy of investigation. Further head-to-head comparative studies, especially in various in vivo models, would be beneficial to fully elucidate the relative advantages of each compound.
References
- 1. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine-site antagonists and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. Inhibition of reinforcing effects of morphine and naloxone-precipitated opioid withdrawal by novel glycine site and uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the NMDA/glutamate receptor complex antagonizes the NMDA antagonist-induced antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MRZ 2-514 and 5,7-Dichlorokynurenic Acid (DCKA) for Researchers and Drug Development Professionals
In the landscape of neuroscience research and drug development, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. This guide provides a detailed, objective comparison of two prominent antagonists of the NMDA receptor glycine (B1666218) site: MRZ 2-514 and 5,7-dichlorokynurenic acid (DCKA). By presenting experimental data, detailed methodologies, and visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.
Introduction to the Compounds
Both this compound and 5,7-dichlorokynurenic acid (DCKA) exert their effects by acting as antagonists at the strychnine-insensitive glycine co-agonist site on the NMDA receptor. This site must be occupied by a co-agonist, typically glycine or D-serine, for the receptor to be fully activated by glutamate. Antagonism of this site provides a mechanism to modulate NMDA receptor activity, which is implicated in processes ranging from synaptic plasticity to excitotoxicity.
This compound is a quinoxaline (B1680401) derivative that has been investigated for its neuroprotective properties. 5,7-Dichlorokynurenic acid (DCKA) , a halogenated derivative of kynurenic acid, is recognized for its high potency as a competitive antagonist at the NMDA receptor glycine site.[1][2]
Key Properties at a Glance
| Feature | This compound | 5,7-Dichlorokynurenic Acid (DCKA) |
| Mechanism of Action | Antagonist of the NMDA receptor glycine site | Competitive antagonist of the NMDA receptor glycine site[1] |
| Potency | Lower potency | High potency[1] |
| Solubility | Reported solubility issues[3] | Soluble in DMSO and aqueous solutions with NaOH[4] |
| In Vivo Application | Limited by solubility[3] | Used in in vivo studies via intracerebroventricular injection[5] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and DCKA, facilitating a direct comparison of their biochemical and pharmacological properties.
| Parameter | This compound | 5,7-Dichlorokynurenic Acid (DCKA) | Reference(s) |
| Binding Affinity (Ki) | 33 µM | 79 nM | [6] |
| Binding Affinity (KB) | Not Reported | 65 nM | [4] |
| IC50 (vs. AMPA-induced currents) | 72.7 µM | Not Reported | [7] |
Note: The significantly lower Ki and KB values for DCKA indicate a much higher binding affinity and potency for the NMDA receptor glycine site compared to this compound.
In Vitro & In Vivo Experimental Data
This compound
-
In Vitro: this compound has been shown to have anticonvulsive action in the maximal electroshock (MES) model in mice, and this effect is prolonged by the administration of probenecid, an inhibitor of organic anion transport.[6] This suggests that this compound is actively transported out of the central nervous system.
-
In Vivo: A study noted that this compound was not tested in an in vivo electrophysiology experiment due to solubility problems.[3] However, its more soluble choline (B1196258) salt, MRZ 2/570, was shown to be a selective and dose-dependent inhibitor of NMDA responses in spinal dorsal horn neurons.[3]
5,7-Dichlorokynurenic Acid (DCKA)
-
In Vitro: DCKA has been demonstrated to be a potent and selective competitive antagonist of the glycine site on NMDA receptors.[2] It effectively reduces NMDA-induced neuron injury in rat cortical cell cultures.[4]
-
In Vivo: When administered intracerebroventricularly to mice, DCKA acts as a potent anticonvulsant.[5]
Pharmacokinetics
A significant knowledge gap exists regarding the detailed pharmacokinetic profiles of both this compound and DCKA in publicly available literature. This information is crucial for assessing their potential as drug candidates.
-
5,7-Dichlorokynurenic Acid (DCKA): There is a lack of published data on the pharmacokinetics of DCKA, including its oral bioavailability, half-life, clearance, and ability to cross the blood-brain barrier after systemic administration. Its use in in vivo studies has primarily been through direct central administration (intracerebroventricular injection), which bypasses the blood-brain barrier.[5] The structurally related compound, 7-chlorokynurenic acid (7-CKA), is known to be unable to cross the blood-brain barrier, which may suggest similar properties for DCKA.[8]
Physicochemical Properties
| Property | This compound | 5,7-Dichlorokynurenic Acid (DCKA) |
| Chemical Formula | C₁₁H₆BrN₃O₃ | C₁₀H₅Cl₂NO₃ |
| Molecular Weight | 308.09 g/mol | 258.05 g/mol |
| Solubility | Limited solubility, reported as an issue for in vivo studies.[3] | Soluble in DMSO and in aqueous solutions with the addition of NaOH.[4] |
Conclusion
The comparison between this compound and 5,7-dichlorokynurenic acid reveals a clear trade-off between potency and potential for systemic administration. DCKA is a highly potent and selective antagonist of the NMDA receptor glycine site, making it an excellent tool for in vitro studies and in vivo investigations requiring direct central administration. However, the lack of data on its ability to cross the blood-brain barrier after systemic administration is a major limitation for its development as a therapeutic agent.
Conversely, this compound is significantly less potent than DCKA. Its primary drawback is its poor solubility, which has hampered its in vivo characterization. The development of more soluble salt forms, such as MRZ 2/570, suggests that the core scaffold may have the potential for brain penetration.
For researchers in drug development, DCKA serves as a valuable reference compound for high-potency antagonism at the glycine site. In contrast, the chemical scaffold of this compound, if its solubility and pharmacokinetic properties can be optimized, may offer a starting point for the development of systemically active NMDA receptor modulators. The significant lack of comprehensive pharmacokinetic data for both compounds underscores a critical area for future research to fully elucidate their therapeutic potential.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol describes a competitive binding assay to determine the affinity of test compounds for the glycine binding site on the NMDA receptor.
1. Materials:
-
Rat cortical membranes (prepared from fresh or frozen tissue)
-
[³H]Glycine or other suitable radioligand (e.g., [³H]DCKA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test compounds: this compound and DCKA at various concentrations
-
Non-specific binding control: High concentration of a known glycine site ligand (e.g., 1 mM glycine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of test compound dilution (or buffer for total and non-specific binding).
-
50 µL of radioligand solution (e.g., [³H]Glycine at a final concentration of 10 nM).
-
50 µL of membrane preparation (e.g., 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of NMDA Receptor Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound and DCKA on NMDA receptor-mediated currents in cultured neurons.
1. Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4. Mg²⁺-free to prevent voltage-dependent block of the NMDA receptor.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and glycine stock solutions.
-
Test compounds: this compound and DCKA stock solutions.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
-
Borosilicate glass capillaries for pulling patch pipettes.
2. Procedure:
-
Cell Preparation: Plate neurons on glass coverslips and culture for 7-14 days.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording: Approach a neuron with the patch pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Eliciting NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an inward current.
-
Compound Application: After establishing a stable baseline of NMDA-evoked currents, co-apply the test compound (this compound or DCKA) at various concentrations with the NMDA/glycine solution.
-
Data Acquisition and Analysis: Record the peak and steady-state current amplitudes in the absence and presence of the test compounds. Plot the percentage of inhibition of the NMDA-evoked current against the logarithm of the test compound concentration. Determine the IC₅₀ value for each compound.
Mandatory Visualization
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing NMDA Antagonists.
References
- 1. NMDAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
Comparative Efficacy of MRZ 2-514 and Other Glycine Site Antagonists in NMDA Receptor Modulation
A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of NMDA receptor glycine (B1666218) site antagonists, with a focus on MRZ 2-514.
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1][2] However, its overactivation leads to excitotoxicity, a process implicated in various neurological disorders such as stroke, epilepsy, and chronic neurodegenerative diseases.[2][3] The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[3][4] Targeting this strychnine-insensitive glycine binding site (also known as the GlycineB site) on the GluN1 subunit offers a nuanced approach to modulate NMDA receptor activity, potentially avoiding some of the severe side effects associated with antagonists targeting the glutamate site or the ion channel pore.[2][5]
This guide provides a comparative analysis of the efficacy of this compound, a tricyclic pyrido-phthalazine dione (B5365651) derivative, against other notable glycine site antagonists such as Gavestinel (GV150526A) and Licostinel (ACEA-1021). The comparison is based on quantitative in vitro binding and functional data, as well as in vivo efficacy in preclinical models of neurological insults.
In Vitro Efficacy: A Quantitative Comparison
The potency of glycine site antagonists is typically determined through in vitro radioligand binding assays and electrophysiological recordings. Binding assays measure the affinity of a compound for the receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for displacing a specific radioligand. Electrophysiology, such as patch-clamp, measures the functional antagonism of NMDA receptor-mediated currents.
Data from a comparative study evaluating a series of tricyclic pyrido-phthalazine diones, the chemical class of this compound, alongside other glycine site antagonists, are summarized below. These compounds were tested for their ability to displace the glycine site antagonist radioligand [³H]MDL-105,519 from rat cortical membranes and to inhibit NMDA-induced currents in cultured hippocampal neurons.[6]
| Compound Class/Name | [³H]MDL-105,519 Displacement IC50 (nM)[6] | Functional Antagonism IC50 (nM) (Patch-Clamp)[6] |
| Tricyclic Pyrido-phthalazine Diones | ||
| MRZ 2/502 | 90 | 140 |
| Quinoxalinedione | ||
| Licostinel (ACEA-1021) | - | - |
| Indole-2-carboxylate | ||
| Gavestinel (GV150526A) | - | - |
| Other Reference Antagonists | ||
| 5,7-Dichlorokynurenic acid (DCKA) | 120 | 340 |
| L-701,324 | 2 | 10 |
Note: Direct comparative values for Licostinel and Gavestinel were not available in this specific study. However, other sources report a high affinity for Gavestinel, with a Kd of 0.8 nM. This compound itself has a reported Ki of 33 µM in a separate context.
In Vivo Efficacy: Neuroprotective and Anticonvulsant Activity
The therapeutic potential of glycine site antagonists is evaluated in various animal models that mimic human diseases. Key models include those for ischemic stroke (e.g., middle cerebral artery occlusion) and epilepsy (e.g., maximal electroshock seizure test).
Neuroprotection in Cerebral Ischemia
A study in a gerbil model of global cerebral ischemia compared the neuroprotective effects of several glycine site antagonists. In this model, both Licostinel (ACEA 1021) and Gavestinel (GV 150526A) failed to provide any significant neuroprotection.[1] In contrast, a study using a rat model of transient focal ischemia, induced by middle cerebral artery occlusion (MCAO), demonstrated that MRZ 2/576, a soluble salt of a compound from the same series as this compound, showed significant neuroprotective effects. Administration of MRZ 2/576 resulted in:
-
A 53.0% reduction in total infarct size.
-
A 60.4% reduction in cortical infarction.
-
A 42.3% reduction in striatal infarction.
-
Significant improvement in neurological scores at 24 and 72 hours post-stroke.
It is important to note that while Gavestinel did not show efficacy in the global ischemia model, it also did not demonstrate a reduction in infarct volume in a human MRI substudy of acute stroke patients.[[“]]
Anticonvulsant Properties
Compounds from the same chemical series as this compound have demonstrated efficacy in rodent models of seizures. They have been shown to inhibit convulsions induced by pentylenetetrazol, NMDA, and maximal electroshock (MES), with ED50 values in the range of 8 to 100 mg/kg (i.p.).[6]
Experimental Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of the standard methodologies used to generate the data presented.
Radioligand Binding Assay for the Glycine Site
This assay quantifies the affinity of a test compound for the NMDA receptor's glycine binding site by measuring its ability to compete with a known radiolabeled ligand.
-
Objective: To determine the IC50 or Ki value of a test compound.
-
Radioligand: [³H]MDL 105,519, a high-affinity antagonist for the glycine site.[8]
-
Tissue Preparation: Crude synaptic membranes are prepared from the forebrains of adult Sprague-Dawley rats. The tissue is homogenized in a buffered sucrose (B13894) solution and centrifuged to pellet the membranes, which are then washed and frozen until use.
-
Assay Procedure:
-
Thawed membranes are incubated in a buffer solution (e.g., 50 mM HEPES, pH 7.4).
-
A fixed concentration of [³H]MDL 105,519 is added to the membrane suspension.
-
Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand like glycine or 5,7-DCKA.
-
The reaction is allowed to reach equilibrium at room temperature.
-
The bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined from concentration-response curves and can be converted to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through NMDA receptor channels in response to agonist application and the inhibitory effect of antagonists.
-
Objective: To determine the functional antagonist potency (IC50) of a test compound on NMDA receptor currents.
-
Cell Preparation: Primary cultures of hippocampal or cortical neurons from embryonic rats are prepared and plated on coverslips. Recordings are typically performed after 7-14 days in vitro.
-
Recording Procedure:
-
A coverslip with neurons is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution containing blockers for non-NMDA and GABA receptors.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron (giga-seal).
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
NMDA receptor-mediated currents are evoked by brief application of NMDA (e.g., 200 µM) and glycine (e.g., 1 µM).
-
After establishing a stable baseline response, the test antagonist is applied at various concentrations, and the reduction in the NMDA-induced current is measured.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the NMDA current against the antagonist concentration to determine the IC50 value.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used in vivo model of focal ischemic stroke that mimics the clinical condition in humans.
-
Objective: To evaluate the neuroprotective efficacy of a test compound by measuring its effect on infarct volume and neurological deficit.
-
Surgical Procedure (Intraluminal Suture Method):
-
Male Sprague-Dawley rats are anesthetized.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a blunted, coated tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[9][10] Occlusion is often verified by monitoring cerebral blood flow.
-
The filament is left in place for a defined period (e.g., 75-90 minutes) to induce transient ischemia.
-
The filament is then withdrawn to allow for reperfusion.
-
-
Drug Administration: The test compound (e.g., MRZ 2/576) or placebo is administered, often as an intravenous infusion starting at the onset of occlusion.
-
Outcome Measures:
-
Neurological Deficit Scoring: Animals are assessed at various time points (e.g., 24, 48, 72 hours) using a standardized neurological scoring system to evaluate motor and sensory deficits.
-
Infarct Volume Analysis: After a set survival period (e.g., 3 days), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[10] Viable tissue stains red, while the infarcted (damaged) tissue remains unstained (white). The infarct volume is then quantified using image analysis software.
-
Visualizing Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.
References
- 1. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
Unraveling the Subunit Selectivity of MRZ 2-514 for NMDA Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antagonists with N-methyl-D-aspartate (NMDA) receptor subunits is paramount for the development of targeted therapeutics for neurological disorders. This guide provides a comparative analysis of MRZ 2-514, a known NMDA receptor antagonist, and other key antagonists, focusing on their selectivity for different GluN2 subunits. While quantitative data on the specific subunit selectivity of this compound remains to be fully elucidated in publicly available literature, this guide contextualizes its known properties against those of well-characterized subunit-selective antagonists.
To provide a framework for its potential therapeutic application and to highlight the importance of subunit selectivity, this guide presents a comparison with other NMDA receptor antagonists for which such data are established.
Comparative Analysis of NMDA Receptor Antagonist Selectivity
The following table summarizes the subunit selectivity profiles of several key NMDA receptor antagonists. This data, gathered from various experimental sources, underscores the diverse mechanisms and potencies of these compounds.
| Compound | Target Site | GluN2A Affinity (IC50/Ki) | GluN2B Affinity (IC50/Ki) | GluN2C Affinity (IC50/Ki) | GluN2D Affinity (IC50/Ki) | Reference |
| This compound | Glycine (B1666218) (GluN1) | Not Reported | Not Reported | Not Reported | Not Reported | [1][2][3][4][5][6] |
| NVP-AAM077 (PEAQX) | Glutamate (B1630785) (GluN2) | 0.01 µM (IC50) | 0.5 µM (IC50) | - | - | [7] |
| Ro 25-6981 | Allosteric (GluN2B) | 52 µM (IC50) | 0.009 µM (IC50) | - | - | [3] |
| Ifenprodil | Allosteric (GluN2B) | >100 µM (IC50) | 0.34 µM (IC50) | >100 µM (IC50) | - | [3] |
| CP-101,606 | Allosteric (GluN2B) | - | Potent Antagonist | - | - | [7] |
| GNE-5729 | Positive Allosteric Modulator | 37 nM (EC50) | - | 4.7 µM (EC50) | 9.5 µM (EC50) | [3] |
Note: IC50 and Ki values represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding, respectively. EC50 is the concentration that elicits a half-maximal response for modulators. A lower value indicates higher potency. "-" indicates data not reported in the cited sources.
Experimental Methodologies for Determining Subunit Selectivity
The determination of an antagonist's selectivity for different NMDA receptor subunits is a critical step in its pharmacological profiling. Two primary experimental approaches are widely employed:
Radioligand Binding Assays
This technique directly measures the affinity of a compound for a specific receptor subtype.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NMDAR | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. tebubio.com [tebubio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NMDAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
Validating MRZ 2-514 Antagonist Activity with Positive Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRZ 2-514, an antagonist of the strychnine-insensitive glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor, with established positive controls. The data and protocols presented herein are intended to assist researchers in validating the antagonist activity of this compound in their own experimental settings.
Comparative Antagonist Activity at the NMDA Receptor Glycine Site
The following table summarizes the antagonist potency of this compound and selected positive controls that also act at the glycine site of the NMDA receptor. It is important to note that the presented values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Parameter | Value | Receptor/Site |
| This compound | K_i | 33 µM | NMDA Receptor (Glycine B Site)[1][2] |
| L-701,252 | IC_50 | 420 nM | NMDA Receptor (Glycine Site)[1] |
| 7-Chlorokynurenic Acid (7-CKA) | IC_50 | 0.56 µM | NMDA Receptor (Glycine B Site)[3] |
Experimental Protocols
To validate the antagonist activity of this compound, two common experimental approaches are recommended: a whole-cell patch-clamp electrophysiology assay and a cell-based calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel function of the NMDA receptor and its inhibition by antagonists.
Objective: To measure the inhibitory effect of this compound and positive controls on NMDA receptor-mediated currents.
Cell Culture:
-
HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cells are plated on glass coverslips for recording.
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected HEK293 cells.
-
Use an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA; pH 7.2.
-
Use an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES; pH 7.3, without Mg2+ to prevent voltage-dependent block.
-
Clamp the membrane potential at -70 mV.
-
Establish a stable baseline current.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After the current returns to baseline, perfuse the cell with the external solution containing a specific concentration of the antagonist (this compound or positive control) for 2-3 minutes.
-
Co-apply the NMDA/glycine solution with the antagonist to measure the inhibited current.
-
Wash out the antagonist and re-apply the NMDA/glycine solution to assess recovery.
-
Construct concentration-response curves to determine the IC_50 value for each antagonist.
Cell-Based Calcium Imaging Assay
This high-throughput method measures the influx of calcium through the NMDA receptor channel upon activation.
Objective: To quantify the antagonist activity of this compound and positive controls by measuring changes in intracellular calcium concentration.
Cell Culture and Plating:
-
HEK293 cells stably expressing the desired NMDA receptor subunits are cultured as described above.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at an appropriate density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Assay Procedure:
-
Remove the culture medium from the cell plate.
-
Load the cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Calcium 6) dissolved in assay buffer for 1-2 hours at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the antagonists (this compound and positive controls) to the respective wells and incubate for 15-30 minutes.
-
Prepare an agonist solution containing glutamate (B1630785) and glycine/D-serine in a Mg2+-free assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the agonist solution to all wells simultaneously.
-
Measure the fluorescence intensity at appropriate intervals to capture the peak calcium response.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone) and determine the IC_50 values.
Visualizations
NMDA Receptor Signaling Pathway
References
Comparative Analysis of MRZ 2-514 Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of MRZ 2-514 with other receptors, focusing on its selectivity profile and performance against alternative compounds. The information is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Overview of this compound
This compound is recognized as an antagonist of the strychnine-insensitive glycine (B1666218) modulatory site (glycineB) on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary mechanism of action involves the inhibition of NMDA receptor function, which plays a crucial role in excitatory synaptic transmission in the central nervous system.
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity and functional antagonism of this compound and its related compounds at the primary target and other receptors. Due to solubility limitations of this compound in certain experimental setups, data for its water-soluble choline (B1196258) salt, MRZ 2/570, is included as a close surrogate for functional assays.
| Compound | Receptor Target | Assay Type | Measured Value | Unit | Reference |
| This compound | NMDA Receptor (GlycineB Site) | Radioligand Binding ([³H]MDL 105,519 displacement) | Ki = 33 | µM | [1][2] |
| MRZ 2/570 (choline salt of this compound) | NMDA Receptor | Whole-cell Patch Clamp | - | - | [3] |
| AMPA Receptor | Whole-cell Patch Clamp | Much higher concentration required for antagonism compared to NMDA receptors | - | [3] |
Note: The study by Parsons et al. (1998) indicated that concentrations of the compound series (including MRZ 2/570) greater than 100 µM were required to antagonize α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced currents, demonstrating a significant selectivity for the NMDA receptor glycine site over AMPA receptors.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.
Radioligand Binding Assay for NMDA Receptor (GlycineB Site)
This protocol is based on the displacement of the radioligand [³H]MDL 105,519 from rat cortical membranes.
-
Membrane Preparation:
-
Whole rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous ligands.
-
A final centrifugation is performed, and the pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is conducted in a final volume of 500 µL containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
100-150 µg of membrane protein
-
1-2 nM [³H]MDL 105,519
-
Varying concentrations of the test compound (e.g., this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a known glycine site ligand (e.g., 1 mM glycine).
-
The mixture is incubated at 4°C for 30 minutes.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC₅₀ values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA and AMPA Receptor Antagonism
This protocol is designed to assess the functional antagonism of glutamate (B1630785) receptor-mediated currents in cultured neurons.
-
Cell Culture:
-
Primary cultures of hippocampal or cortical neurons are prepared from embryonic rats.
-
Neurons are plated on coverslips and maintained in a suitable culture medium.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on neurons after a specified time in culture (e.g., 7-14 days).
-
The external solution contains standard physiological saline.
-
The internal pipette solution contains a cesium-based solution to block potassium currents.
-
Cells are voltage-clamped at a holding potential of -60 to -70 mV.
-
-
Drug Application and Data Acquisition:
-
NMDA (e.g., 100 µM) or AMPA (e.g., 10 µM) is applied to the neuron to evoke inward currents.
-
After obtaining a stable baseline response, the test compound (e.g., MRZ 2/570) is co-applied with the agonist at various concentrations.
-
The peak and steady-state current responses are measured before and after the application of the test compound.
-
-
Data Analysis:
-
The percentage of inhibition of the agonist-induced current is calculated for each concentration of the test compound.
-
IC₅₀ values are determined by fitting the concentration-response data to a logistic equation.
-
Mandatory Visualizations
Experimental Workflow for Receptor Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of a test compound against a panel of receptors.
Signaling Pathway of the NMDA Receptor
Caption: Simplified signaling pathway of the NMDA receptor and the antagonistic action of this compound.
References
A Comparative Analysis of the Anticonvulsant Effects of NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, has long been a focal point in epilepsy research. Its overactivation is strongly implicated in the pathophysiology of seizures, making NMDA receptor antagonists a promising class of anticonvulsant agents. This guide provides a comparative analysis of the anticonvulsant effects of various NMDA antagonists, supported by experimental data from preclinical seizure models. We will delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Mechanisms of NMDA Receptor Antagonism
NMDA receptor antagonists can be broadly categorized based on their site of action on the receptor complex:
-
Competitive Antagonists: These compounds, such as 3-((R,S)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), bind to the glutamate (B1630785) recognition site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist, glutamate.
-
Non-competitive (Uncompetitive) Antagonists: These antagonists, including dizocilpine (B47880) (MK-801), ketamine, and memantine (B1676192), bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[1] Their action is often use-dependent, meaning they are more effective when the channel is open.
-
Glycine-site Antagonists: These agents bind to the glycine (B1666218) co-agonist site on the GluN1 subunit, preventing the channel opening that is dependent on the binding of both glutamate and a co-agonist (glycine or D-serine).
Comparative Anticonvulsant Efficacy
The anticonvulsant properties of NMDA antagonists have been extensively evaluated in various preclinical models of epilepsy. The most common models include the maximal electroshock (MES) test, which is indicative of generalized tonic-clonic seizures, the pentylenetetrazol (PTZ) seizure model, which mimics myoclonic and absence seizures, and the kindling model, which represents the development and progression of epilepsy (epileptogenesis).
The following tables summarize the available quantitative data on the efficacy of various NMDA antagonists in these models. The effective dose 50 (ED50) represents the dose of a drug that is effective in 50% of the animals tested.
| Antagonist | Class | Seizure Model | Species | ED50 (mg/kg) | Route of Administration | Citation |
| MK-801 | Non-competitive | Status Epilepticus | Rat | 1.4 | Intraperitoneal | [2] |
| CPP | Competitive | Status Epilepticus | Rat | 6.4 | Intraperitoneal | [2] |
| Ketamine | Non-competitive | Pentylenetetrazol | Mouse | 45.9 (16.1–60.2) | Intravenous | [3] |
| Ketamine | Non-competitive | Mercaptopropionic acid | Mouse | 90 | Not Specified | [4] |
Note: Direct comparison of ED50 values across different studies should be done with caution due to variations in experimental protocols, animal strains, and routes of administration.
In-depth Look at Key NMDA Antagonists
Dizocilpine (MK-801): As a potent, high-affinity, non-competitive NMDA receptor antagonist, MK-801 has demonstrated robust anticonvulsant effects in a wide range of preclinical models.[2] However, its clinical development has been hampered by a narrow therapeutic window and the induction of psychotomimetic side effects.
Ketamine: This non-competitive antagonist has shown efficacy in terminating prolonged, treatment-resistant status epilepticus.[2] Its use is associated with dissociative and psychotomimetic effects, which limit its chronic use but make it a valuable option in acute, life-threatening situations.[3][4][5]
CPP: A competitive antagonist, CPP has also shown anticonvulsant activity, although it is generally less potent than non-competitive antagonists like MK-801 in terminating status epilepticus.[2]
Memantine: A low-affinity, non-competitive antagonist, memantine has a more favorable side-effect profile compared to high-affinity antagonists. While its primary clinical use is in the treatment of Alzheimer's disease, it has also demonstrated anticonvulsant properties.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and comparison of findings.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Procedure:
-
Animal Preparation: Adult male rodents (mice or rats) are used. The test compound or vehicle is administered at a predetermined time before the electroshock.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic and saline to ensure good electrical contact.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is used to induce clonic and myoclonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.
Procedure:
-
Animal Preparation: Rodents are administered the test compound or vehicle.
-
PTZ Administration: A convulsant dose of pentylenetetrazol (typically 35-85 mg/kg) is administered subcutaneously or intraperitoneally.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are typically scored based on their severity (e.g., from facial clonus to generalized tonic-clonic seizures).
-
Endpoint: The primary endpoint can be the presence or absence of a specific seizure stage (e.g., generalized clonic seizure) or a delay in the onset of seizures. The ED50 is the dose that prevents seizures in 50% of the animals.
Kindling Model of Epilepsy
Kindling is a phenomenon where repeated application of an initially subconvulsive electrical or chemical stimulus leads to the development of progressively more severe seizures, eventually resulting in spontaneous seizures. This model is valuable for studying epileptogenesis and the effects of drugs on the development of epilepsy.
Procedure:
-
Electrode Implantation (for electrical kindling): Electrodes are surgically implanted in a specific brain region, such as the amygdala or hippocampus.
-
Stimulation: A brief, low-intensity electrical stimulus is delivered daily.
-
Seizure Scoring: The behavioral seizure severity is scored after each stimulation using a standardized scale (e.g., Racine's scale).
-
Kindling Development: The daily stimulations continue until the animal consistently exhibits a fully kindled seizure (e.g., a generalized tonic-clonic seizure).
-
Drug Testing: The test compound can be administered before each stimulation to assess its effect on the rate of kindling development (antiepileptogenic effect) or after the animal is fully kindled to evaluate its effect on seizure threshold or severity (anticonvulsant effect).
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved, the following diagrams illustrate the NMDA receptor signaling pathway implicated in epilepsy and a general experimental workflow for evaluating anticonvulsant drugs.
Caption: NMDA Receptor Signaling in Epilepsy.
Caption: Experimental Workflow for Anticonvulsant Evaluation.
Conclusion and Future Directions
NMDA receptor antagonists represent a diverse class of compounds with significant anticonvulsant potential. Non-competitive antagonists have generally shown higher potency in preclinical models, but their clinical utility is often limited by adverse effects. The development of antagonists with improved therapeutic indices, such as subunit-selective or low-affinity antagonists, remains a key area of research.
Future studies should focus on comprehensive comparative analyses of a wider range of NMDA antagonists across standardized preclinical models. This will require a concerted effort to harmonize experimental protocols to allow for more direct and meaningful comparisons. Furthermore, a deeper understanding of the downstream signaling pathways and the mechanisms underlying the adverse effects of these compounds will be crucial for the rational design of novel, safer, and more effective antiepileptic drugs targeting the NMDA receptor. The trafficking of NMDA receptors to the neuronal surface during seizures is also an important area of investigation, as it may offer novel therapeutic targets.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Status Epilepticus with Ketamine, Are we There yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant activity of ketamine agains siezures induced by pentylenetetrazol and mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketamine: convulsant or anti-convulsant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trafficking of NMDA receptors during status epilepticus: Therapeutic implications [escholarship.org]
- 8. In the fast lane: Receptor trafficking during status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting NMDA Receptor Complex in Management of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of MRZ 2-514 and Memantine in NMDA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two notable N-methyl-D-aspartate (NMDA) receptor antagonists: MRZ 2-514 and memantine (B1676192). By examining their distinct interaction sites and the resulting functional consequences, this document aims to furnish researchers and drug development professionals with a clear understanding of their respective pharmacological profiles. The information presented is supported by experimental data and detailed methodologies for key assays.
Overview of Mechanisms at the NMDA Receptor
The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. Its ion channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). Dysregulation of NMDA receptor activity is implicated in numerous neurological disorders, making it a key target for therapeutic intervention.
This compound and memantine represent two distinct classes of NMDA receptor antagonists, each with a unique mechanism for modulating receptor function.
-
This compound is a competitive antagonist that acts at the strychnine-insensitive glycine co-agonist binding site (also known as the glycineB site) on the GluN1 subunit of the NMDA receptor.[1][2][3]
-
Memantine is an uncompetitive, open-channel blocker that binds to a site within the ion channel pore of the NMDA receptor, overlapping with the Mg²⁺ binding site.[4][5][6] This mechanism is inherently voltage-dependent.[5]
This fundamental difference in their binding sites leads to distinct functional consequences on NMDA receptor activity.
Comparative Quantitative Data
The following table summarizes key quantitative parameters for this compound and memantine, highlighting the differences in their potencies and sites of action.
| Parameter | This compound | Memantine |
| Binding Site | Glycine co-agonist site (GluN1 subunit) | Within the ion channel pore (overlapping with Mg²⁺ site) |
| Mechanism of Action | Competitive Antagonist | Uncompetitive, Open-Channel Blocker |
| Binding Affinity (Ki) | 33 µM[1][2] | ~1 µM (IC50 at -70mV)[7] |
| Voltage Dependency | No | Yes[5][7] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and memantine can be visualized through their interaction with the NMDA receptor and the subsequent impact on ion flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses | Journal of Neuroscience [jneurosci.org]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of NMDA receptor antagonists on nociceptive responses in vivo: comparison of antagonists acting at the glycine site with uncompetitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of NR2 Subunit-Dependent NMDA Receptor Kinetics on Synaptic Transmission and CaMKII Activation | PLOS Computational Biology [journals.plos.org]
A Head-to-Head Comparison of MRZ 2-514 and Ifenprodil: Targeting the NMDA Receptor Through Different Modulatory Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two key modulators of the N-methyl-D-aspartate (NMDA) receptor: MRZ 2-514, a glycine (B1666218) site antagonist, and ifenprodil (B1662929), a selective negative allosteric modulator of GluN2B-containing receptors. This document outlines their distinct mechanisms of action, presents quantitative data from experimental studies, details relevant experimental protocols, and visualizes the signaling pathways involved.
At a Glance: Key Differences
| Feature | This compound | Ifenprodil |
| Target Site | Strychnine-insensitive glycine co-agonist site (on GluN1 subunit) | Allosteric site at the interface of GluN1 and GluN2B subunits |
| Mechanism of Action | Competitive antagonist at the glycine binding site | Non-competitive negative allosteric modulator |
| Subunit Selectivity | Acts on NMDA receptors containing the GluN1 subunit | Selective for NMDA receptors containing the GluN2B subunit |
| Reported Affinity (Ki) | 33 µM[1][2] | 5.8 nM (for (1R,2R)-ifenprodil) |
| Reported Potency (IC50) | Not consistently reported in readily available literature | 0.15 µM to 0.34 µM for GluN2B-containing receptors |
Mechanism of Action and Signaling Pathways
This compound and ifenprodil both modulate NMDA receptor activity, a critical component in synaptic plasticity and neuronal function, but through distinct mechanisms targeting different subunits of the receptor complex.
This compound: Antagonism at the Glycine Site
This compound acts as an antagonist at the strychnine-insensitive glycine binding site, also known as the glycineB site, located on the GluN1 subunit of the NMDA receptor.[1][2] Glycine (or D-serine) is a mandatory co-agonist for NMDA receptor activation; its binding to GluN1 is required for the conformational change that allows ion flux upon glutamate (B1630785) binding to the GluN2 subunit. By competitively blocking this site, this compound prevents channel opening, thereby inhibiting NMDA receptor function.
Ifenprodil: Negative Allosteric Modulation of GluN2B
Ifenprodil is a non-competitive negative allosteric modulator that selectively targets NMDA receptors containing the GluN2B subunit.[3] It binds to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[4] This binding induces a conformational change that reduces the probability of channel opening, even when both glutamate and glycine are bound, thus attenuating the receptor's response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and ifenprodil based on available experimental data.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki | Reference |
| This compound | [³H]MDL-105,519 | Rat cortical membranes | 33 µM | [1][2] |
| (1R,2R)-Ifenprodil | [³H]Ifenprodil | Rat brain homogenates | 5.8 nM | [5] |
Table 2: In Vitro Potency (Electrophysiology)
| Compound | Receptor Type | Preparation | IC50 | Reference |
| This compound Analogue (MRZ 2/502) | Native NMDA Receptors | Cultured hippocampal neurons | 0.28 µM (in 1 µM glycine) | [6] |
| Ifenprodil | Recombinant GluN1/GluN2B | Xenopus oocytes | 0.15 µM | [7] |
| Ifenprodil | Recombinant GluN1/GluN2B | HEK293 cells | ~0.34 µM |
Table 3: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Model)
| Compound | Species | Administration | ED50 | Reference |
| This compound Analogues | Mouse | i.p. | 8 to 100 mg/kg | [6] |
| Ifenprodil | Not readily available in MES model | - | - |
Note: Due to solubility issues with this compound, in vivo studies often utilize more soluble analogues or salts like MRZ 2/570 (choline salt).[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize this compound and ifenprodil.
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for its target receptor by measuring its ability to displace a radiolabeled ligand.
-
Preparation of Membranes: Rat cortical or hippocampal tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the NMDA receptors.[6][8]
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand specific for the target site (e.g., [³H]MDL-105,519 for the glycine site, [³H]ifenprodil for the ifenprodil site) and varying concentrations of the unlabeled test compound (this compound or ifenprodil).[6][8]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through NMDA receptor channels in response to agonist application, and how this is modulated by the test compounds.
-
Cell Preparation: HEK293 cells expressing recombinant NMDA receptor subunits (e.g., GluN1/GluN2B for ifenprodil studies) or primary cultured neurons (e.g., hippocampal neurons for this compound analogue studies) are used.[6][9]
-
Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.[9]
-
Agonist Application: A solution containing NMDA and a co-agonist (glycine or D-serine) is applied to the cell to evoke an inward current through the NMDA receptors.
-
Antagonist Application: The test compound (this compound or ifenprodil) is co-applied with the agonists at various concentrations to measure its inhibitory effect on the NMDA-evoked current.
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value is determined by fitting the data to the Hill equation.
3. In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Model)
This model assesses the ability of a compound to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.
-
Animal Model: Male ICR mice are typically used.[10]
-
Drug Administration: The test compound (e.g., an analogue of this compound) is administered intraperitoneally (i.p.) at various doses.[6]
-
Seizure Induction: At a predetermined time after drug administration, a brief electrical stimulus is delivered through corneal electrodes to induce a seizure.[10][11]
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.[11]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Concluding Remarks
This compound and ifenprodil represent two distinct strategies for modulating NMDA receptor function. This compound, through its action at the obligatory glycine co-agonist site, offers a mechanism to broadly inhibit NMDA receptor activity. In contrast, ifenprodil provides a more targeted approach by selectively inhibiting the GluN2B subunit, which is predominantly expressed in specific brain regions and at certain developmental stages.
The choice between these or similar compounds for research or therapeutic development will depend on the desired level of selectivity and the specific pathological context. The experimental protocols and data presented in this guide provide a foundational understanding for the continued investigation and comparison of these and other NMDA receptor modulators. Researchers are encouraged to consult the primary literature for more detailed experimental parameters and further insights into the nuanced pharmacology of these compounds.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. scispace.com [scispace.com]
literature review comparing different NMDA glycine site antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial component in excitatory neurotransmission within the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] For activation, the NMDA receptor uniquely requires the binding of two co-agonists: glutamate (B1630785) to the GluN2 subunit and either glycine (B1666218) or D-serine to the GluN1 subunit.[1][3] This co-agonist requirement at the glycine binding site presents a distinct target for therapeutic intervention. Glycine site antagonists, by blocking this site, can modulate NMDA receptor activity, offering potential treatments for a range of neurological and psychiatric disorders where receptor overactivation is implicated, such as stroke, epilepsy, and neuropathic pain.[4][5][6]
Unlike competitive antagonists that target the glutamate binding site or uncompetitive channel blockers that plug the ion channel, glycine site antagonists offer a more nuanced approach to dampening receptor activity.[7][8][9] This has led to extensive research into various compounds targeting this site, with the hope of achieving therapeutic efficacy while minimizing the severe side effects associated with other forms of NMDA receptor blockade, such as psychotomimetic effects.[10][11]
Classification of NMDA Glycine Site Antagonists
NMDA glycine site antagonists can be broadly categorized based on their chemical structures. This classification helps in understanding the structure-activity relationships and the evolution of these compounds.
Comparative Performance and Efficacy
The therapeutic potential of glycine site antagonists has been evaluated in numerous preclinical models, particularly for neuroprotection in conditions like cerebral ischemia. However, clinical success has been elusive.[10][12] The table below summarizes key quantitative data for several prominent antagonists.
| Compound | Class | In Vitro Potency (IC50/Ki) | In Vivo Model | Efficacy/Observations | Reference(s) |
| 5,7-DCKA | Kynurenic Acid Derivative | IC50: ~13 nM | Rodent models of epilepsy | Potent anticonvulsant activity. | [11] |
| L-701,324 | Kynurenic Acid Derivative | Ki: 2.3 nM | Gerbil global ischemia | Provided a small degree of neuroprotection. | [13] |
| ACEA-1021 | Quinoxaline-dione | IC50: ~4 nM | Gerbil global ischemia | Failed to provide neuroprotection in this model. Clinical trials for stroke were discontinued (B1498344) due to low solubility and crystal formation in urine. | [13][14] |
| GV150526A | Indole Derivative | IC50: ~10 nM | Gerbil global ischemia | Failed to provide neuroprotection in this model. | [13] |
| (+)-HA-966 | Pyrrolidinone Derivative | - | Gerbil global ischemia | Failed to provide neuroprotection. Acts as a partial agonist. | [13][15] |
| Rapastinel (GLYX-13) | Tetrapeptide | - | Depression models | Acts as a weak partial agonist (~20% intrinsic activity). Shows potential as an antidepressant. | [7][16] |
| AV-101 | Pro-drug | Pro-drug for 7-Chlorokynurenic acid | Depression models | Well-tolerated in early clinical trials for depression. | [7] |
Experimental Protocols
The characterization of NMDA glycine site antagonists relies on a variety of standardized experimental procedures to determine their potency, selectivity, and functional effects.
1. Radioligand Binding Assays
This method is used to determine the affinity of a compound for the glycine binding site.
-
Objective: To measure the binding affinity (Ki) of a test compound to the strychnine-insensitive glycine site on the NMDA receptor complex.
-
Methodology:
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized in a buffer solution and centrifuged to isolate synaptic membranes rich in NMDA receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine or a radiolabeled antagonist like [³H]MDL 105,519).
-
Competition: Various concentrations of the unlabeled test antagonist are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[17][18]
-
2. Electrophysiological Recordings
This technique assesses the functional effect of antagonists on NMDA receptor-mediated currents.
-
Objective: To determine if a compound acts as an antagonist, agonist, or partial agonist and to quantify its potency (IC50) in inhibiting NMDA-induced currents.
-
Methodology:
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Recording: Whole-cell patch-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -70 mV) to maintain the Mg²+ block.
-
Agonist Application: A solution containing NMDA and glycine is applied to the cell to evoke an inward current.
-
Antagonist Application: The test antagonist is co-applied with the agonists at various concentrations.
-
Data Analysis: The reduction in the amplitude of the NMDA-induced current by the antagonist is measured. The concentration that produces a 50% inhibition (IC50) is determined by fitting the concentration-response data to a logistic equation. The voltage-independence of the block can be confirmed by applying currents at different holding potentials.[18]
-
Signaling Pathway Context
The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Na⁺ and, crucially, Ca²⁺ ions.[19] This calcium influx acts as a second messenger, triggering downstream signaling cascades that are vital for synaptic plasticity. Glycine site antagonists prevent the channel from opening, thereby inhibiting this entire downstream cascade.
Conclusion
NMDA glycine site antagonists represent a diverse class of compounds that have been extensively studied for their therapeutic potential. While early candidates like kynurenic acid and quinoxaline-dione derivatives showed promise in preclinical models, they often faced challenges in clinical development, including poor pharmacokinetics and lack of efficacy.[12][13][14] More recent strategies have focused on developing partial agonists like Rapastinel (GLYX-13) or pro-drugs like AV-101, which may offer a better safety profile and tolerability, particularly for psychiatric indications like depression.[7][16][20] The continued exploration of this pharmacological target, with a focus on optimizing drug-like properties and identifying the most suitable clinical applications, remains a key area of research in neuropharmacology.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. m.psychonautwiki.org [m.psychonautwiki.org]
- 9. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonists and glycine site NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation by glycine on vascular effects of NMDA:in vivo experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iipseries.org [iipseries.org]
- 17. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. db.cngb.org [db.cngb.org]
Safety Operating Guide
Proper Disposal of MRZ 2-514: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling MRZ 2-514, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to established disposal protocols is essential to maintain a safe working environment and comply with regulations.[1]
Pre-Disposal Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to have a clear understanding of the chemical's properties.
Key Characteristics of this compound:
| Property | Value |
| CAS Number | 202808-11-5 |
| Molecular Formula | C11H6BrN3O3 |
| Molecular Weight | 308.09 |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Transport Information | Not classified as dangerous goods for transport |
Recommended Personal Protective Equipment (PPE):
Even though this compound is not considered hazardous, standard laboratory safety practices should always be observed. This includes the use of:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing or lab coat
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following is a general procedural guide for the disposal of non-hazardous chemical waste in a laboratory setting.
Experimental Protocol: General Disposal of Non-Hazardous Chemical Waste
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or the relevant local regulatory body to understand the specific requirements for non-hazardous chemical waste disposal.
-
Segregation: Ensure that this compound waste is not mixed with hazardous waste streams. Maintain separate, clearly labeled waste containers for non-hazardous materials.
-
Containerization:
-
Use a chemically compatible and leak-proof container for collecting this compound waste.
-
Label the container clearly as "Non-Hazardous Waste" and specify the contents ("this compound").
-
-
Collection and Storage:
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Keep the container securely closed when not in use.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the non-hazardous waste through your institution's established waste management program.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional policies.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or vapors.
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorb Spills: For liquid solutions, absorb with a non-combustible material such as sand or diatomite.
-
Clean-up:
-
Collect the spilled material and absorbent into a suitable container for disposal.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
-
Dispose of Contaminated Material: Dispose of the contaminated material in the same manner as the original substance, following all local regulations.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
